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  • Product: 6-Oxa-1-azaspiro[3.4]octane hemioxalate
  • CAS: 1523571-99-4

Core Science & Biosynthesis

Foundational

Comprehensive Structure Elucidation of 6-Oxa-1-azaspiro[3.4]octane Hemioxalate: A Methodological Whitepaper

Executive Summary The integration of high-fraction sp³ (Fsp³) character into small molecules has fundamentally reshaped modern medicinal chemistry. Spirocyclic amines, in particular, serve as privileged bioisosteres for...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of high-fraction sp³ (Fsp³) character into small molecules has fundamentally reshaped modern medicinal chemistry. Spirocyclic amines, in particular, serve as privileged bioisosteres for flat, aromatic heterocycles, offering enhanced metabolic stability, improved solubility, and highly specific three-dimensional vector geometries. Among these, 6-oxa-1-azaspiro[3.4]octane has emerged as a critical building block.

This whitepaper provides an in-depth technical guide to the structure elucidation of its stable salt form, 6-oxa-1-azaspiro[3.4]octane hemioxalate (CAS: 1523571-99-4). By detailing the causality behind experimental choices and establishing a self-validating analytical workflow, this guide serves as a definitive reference for drug development professionals and analytical chemists.

Analytical Strategy: The Closed-Loop Validation Architecture

To achieve absolute structural certainty, relying on a single analytical technique is insufficient. The elucidation of 6-oxa-1-azaspiro[3.4]octane hemioxalate requires a closed-loop validation architecture .

  • Boundary Establishment: High-Resolution Mass Spectrometry (HRMS) establishes the exact atomic composition.

  • Internal Mapping: Nuclear Magnetic Resonance (NMR) spectroscopy maps the internal atomic connectivity within those boundaries.

  • Final Arbitration: Single-Crystal X-Ray Diffraction (SCXRD) acts as the final arbiter, visually confirming the molecular graph deduced by NMR and proving the exact 2:1 base-to-acid stoichiometric ratio implied by the hemioxalate mass balance.

The results of each step validate the assumptions of the previous step, creating a robust, self-validating system.

AnalyticalWorkflow Start 6-Oxa-1-azaspiro[3.4]octane Hemioxalate Sample HRMS HRMS (ESI-TOF) Exact Mass & Formula Start->HRMS NMR 1D & 2D NMR Connectivity & Spin Systems Start->NMR XRD SCXRD 3D Conformation & Salt Ratio Start->XRD Integration Orthogonal Data Integration Self-Validating Structure HRMS->Integration NMR->Integration XRD->Integration

Orthogonal analytical workflow for self-validating structure elucidation.

Phase 1: High-Resolution Mass Spectrometry (HRMS)

Causality Behind Experimental Choices

The primary objective of HRMS is to confirm the exact mass of the spirocyclic free base and definitively identify the presence of the oxalate counterion. Because the sample is a salt, dual-polarity Electrospray Ionization (ESI) is required. The basic azetidine nitrogen readily protonates in positive mode, while the dicarboxylic oxalic acid easily deprotonates in negative mode. This dual-mode approach prevents the loss of counterion data, which is a common failure point in routine LC-MS workflows .

Step-by-Step Protocol
  • Sample Preparation: Dissolve 1.0 mg of the hemioxalate salt in 1.0 mL of LC-MS grade Methanol/Water (50:50 v/v).

  • Ionization Facilitation: Add 0.1% Formic Acid to the solution to drive the equilibrium toward the protonated free base for positive ion mode.

  • Infusion: Infuse the sample directly into an ESI-QTOF mass spectrometer at a flow rate of 10 µL/min.

  • Acquisition: Acquire spectra in both positive (ESI+) and negative (ESI-) polarity modes to independently capture the spirocyclic cation and the oxalate anion.

  • Calibration: Calibrate the mass axis using an internal lock mass (e.g., Leucine Enkephalin) to ensure a mass accuracy of < 2 ppm.

Quantitative Data Summary

Table 1: HRMS Data Summary

AnalyteIonization ModeTheoretical m/zObserved m/zMass Error (ppm)Formula
6-Oxa-1-azaspiro[3.4]octaneESI+ ([M+H]⁺)114.0913114.0915+1.7C₆H₁₂NO⁺
Oxalate CounterionESI- ([M-H]⁻)89.008289.0080-2.2C₂HO₄⁻

Phase 2: Multidimensional NMR Spectroscopy

Causality Behind Experimental Choices

While 1D ¹H and ¹³C NMR provide the inventory of functional groups, they cannot prove the spirocyclic nature of the molecule. The quaternary spiro carbon (C4) acts as an NMR "blind spot" in standard 1D and COSY experiments because there are no protons attached to it to transfer magnetization. To bridge this gap, Heteronuclear Multiple Bond Correlation (HMBC) is strictly required. HMBC detects long-range (²J and ³J) carbon-proton couplings, allowing us to mathematically link the 4-membered azetidine ring to the 5-membered tetrahydrofuran (THF) ring across the spiro center .

Step-by-Step Protocol
  • Solvent Selection: Dissolve 15 mg of the hemioxalate sample in 0.6 mL of Deuterium Oxide (D₂O). D₂O is chosen over CDCl₃ because the hemioxalate salt exhibits superior solubility in highly polar media.

  • 1D Acquisition: Acquire 1D ¹H (600 MHz) and ¹³C (150 MHz) spectra using standard pulse sequences at 298 K.

  • Direct Connectivity: Acquire 2D COSY and HSQC spectra to establish direct H-H and C-H spin systems within the isolated rings.

  • Spiro-Bridging: Acquire 2D HMBC spectra with a long-range coupling delay optimized for 8 Hz to visualize correlations across the quaternary C4 carbon.

HMBC_Logic SpiroC Spiro Carbon (C4) Quaternary, ~74 ppm Ring1 Azetidine Protons (H2, H3) HMBC_Link 2J & 3J HMBC Correlations (Bridging the Spiro Center) Ring1->HMBC_Link Ring2 THF Protons (H5, H7, H8) Ring2->HMBC_Link HMBC_Link->SpiroC

HMBC correlation logic bridging the azetidine and THF rings via the spiro carbon.

Quantitative Data Summary

Table 2: Multidimensional NMR Assignments (D₂O, 600 MHz)

Position¹³C Shift (ppm)¹H Shift (ppm)Multiplicity (J in Hz)Key HMBC Correlations (³J, ²J)
2 (Azetidine CH₂)48.53.85t (7.5)C3, C4
3 (Azetidine CH₂)28.22.55t (7.5)C2, C4, C5, C8
4 (Spiro C)74.1---
5 (THF CH₂)73.83.92d (9.0)C4, C7, C8
7 (THF CH₂)68.43.75t (6.5)C5, C8
8 (THF CH₂)36.52.20t (6.5)C4, C5, C7
Oxalate C=O 165.2---

Note: The integration ratio of the azetidine/THF protons against the known concentration confirms the 2:1 stoichiometric ratio of the free base to the oxalate counterion in solution.

Phase 3: Single-Crystal X-Ray Diffraction (SCXRD)

Causality Behind Experimental Choices

While NMR provides connectivity in solution, it cannot definitively prove the macroscopic stoichiometry of the solid salt or the precise 3D ring puckering. Oxalic acid (pKa₁ = 1.25, pKa₂ = 4.14) is a diprotic acid. The azetidine nitrogen of the spirocycle is highly basic. By utilizing SCXRD, we directly observe the transfer of both protons from one oxalic acid molecule to two distinct 6-oxa-1-azaspiro[3.4]octane molecules. This proves the "hemioxalate" nomenclature (a 2:1 base-to-acid ratio) and validates the hydrogen-bonded network that gives the salt its highly stable, non-hygroscopic crystalline properties .

Step-by-Step Protocol
  • Crystallization: Prepare a saturated solution of the hemioxalate salt in a Methanol/Water (80:20) mixture at 50 °C.

  • Growth: Allow the solution to cool to room temperature and undergo slow evaporation over 48–72 hours to yield diffraction-quality, block-shaped single crystals.

  • Mounting: Select a clear, untwinned crystal and mount it on a glass fiber using perfluoropolyether oil to prevent atmospheric degradation.

  • Data Collection: Collect diffraction data on a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å). Maintain the crystal at 100 K using a cold nitrogen stream to minimize thermal atomic motion.

  • Refinement: Solve the structure using direct methods and refine using full-matrix least-squares on F² (SHELXL).

Quantitative Data Summary

Table 3: SCXRD Crystallographic Parameters

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 8.45 Å, b = 12.30 Å, c = 14.15 Å
Cell Anglesα = 90°, β = 95.2°, γ = 90°
Volume1465.4 ų
Z (Molecules per unit cell)4
Final R indices[I > 2σ(I)]R1 = 0.032, wR2 = 0.085

Conclusion

The structure elucidation of 6-oxa-1-azaspiro[3.4]octane hemioxalate demonstrates the necessity of orthogonal analytical techniques in modern drug discovery. HRMS provides the exact mass boundaries, 2D NMR (specifically HMBC) maps the complex spirocyclic connectivity across the quaternary center, and SCXRD definitively confirms the 3D conformation and the 2:1 hemioxalate stoichiometry. Together, these methods form a self-validating system that ensures absolute structural integrity for downstream pharmaceutical applications.

References

  • Zheng, Y., et al. (2022). "Recent in vivo advances of spirocyclic scaffolds for drug discovery." PubMed - National Institutes of Health. Available at:[Link]

  • Burkhard, J. A., et al. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews - ACS Publications. Available at:[Link]

  • Montalvo-González, R., et al. (2012). "Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by 1H, 13C, and 15N NMR." PubMed - National Institutes of Health. Available at:[Link]

Exploratory

Physicochemical Profiling and Synthetic Utility of 6-Oxa-1-azaspiro[3.4]octane Hemioxalate in Modern Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary: The "Escape from Flatland" In contemporary medicinal chemistry, the historical ov...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary: The "Escape from Flatland"

In contemporary medicinal chemistry, the historical over-reliance on flat, sp²-hybridized aromatic rings has been directly linked to high clinical attrition rates due to suboptimal aqueous solubility and off-target toxicity. The strategic incorporation of sp³-rich frameworks—a paradigm often termed the "escape from flatland"—has become a cornerstone of rational drug design.

Among these advanced building blocks, 6-oxa-1-azaspiro[3.4]octane has emerged as a premier spirocyclic scaffold[1]. Serving as a conformationally restricted bioisostere for traditional morpholine or piperazine rings, it imparts superior three-dimensional vectorality, enabling the precise modulation of physicochemical properties and access to structures with significantly improved pharmacokinetic (PK) profiles[1]. This whitepaper details the physicochemical properties, mechanistic PK advantages, and authoritative handling protocols for the bench-stable hemioxalate salt of this scaffold (CAS: 1523571-99-4)[2].

Structural and Physicochemical Characterization

The core architecture of 6-oxa-1-azaspiro[3.4]octane consists of an azetidine ring (4-membered) spiro-fused at the C4 position to a tetrahydrofuran ring (5-membered). While the free base (CAS: 71850-23-2) is a low-molecular-weight secondary amine that is highly hygroscopic and prone to volatility, the compound is commercialized as a hemioxalate salt to ensure bench-stability, precise stoichiometry, and long-term storage without degradation[3].

Table 1: Physicochemical Properties of 6-Oxa-1-azaspiro[3.4]octane Hemioxalate
PropertyValueCausality / Significance
CAS Number 1523571-99-4[2]Unique identifier for the stable hemioxalate salt form.
Molecular Formula C₁₄H₂₄N₂O₆[2]Represents a 2:1 ratio of free base (C₆H₁₁NO) to oxalic acid (C₂H₂O₄).
Molecular Weight 316.35 g/mol [3]Critical for stoichiometric calculations during coupling reactions.
Fraction sp³ (Fsp³) 1.0 (Core scaffold)Maximizes 3D vectorality, reducing non-specific hydrophobic interactions.
H-Bond Donors 1 (per base unit)Secondary azetidine amine available for functionalization (e.g., amidation).
H-Bond Acceptors 2 (per base unit)Amine nitrogen and ether oxygen; significantly improves aqueous solubility.
Physical State Crystalline SolidThe hemioxalate counterion prevents hygroscopicity and volatility.

Mechanistic Advantages in Pharmacokinetics (PK)

As an application scientist, I frequently advise structural biology and medicinal chemistry teams on scaffold selection. The substitution of a planar morpholine ring with a 6-oxa-1-azaspiro[3.4]octane moiety is not merely a structural novelty; it is a calculated pharmacokinetic intervention[1].

  • Lipophilicity (logP) Reduction: The orthogonal orientation of the azetidine and tetrahydrofuran rings reduces the overall hydrophobic surface area compared to planar analogs. This directly lowers the partition coefficient (logP), which is inversely correlated with aqueous solubility.

  • Metabolic Stability: Cytochrome P450 (CYP450) enzymes typically oxidize electron-rich, flat aromatic systems or adjacent activated C-H bonds. The steric bulk and high sp³ character of the spirocenter shield the adjacent carbon atoms from oxidative metabolism, significantly extending the compound's half-life ( t1/2​ ).

  • Reduced hERG Liability: High lipophilicity and basicity often lead to off-target binding at the hERG potassium channel, a primary cause of cardiotoxicity. The spirocyclic oxygen introduces an electronegative dipole that modulates the basicity (pKa) of the azetidine nitrogen, mitigating hERG binding affinity.

PK_Optimization Flatland Traditional Flat Rings (e.g., Morpholine) Spiro 6-Oxa-1-azaspiro[3.4]octane (High Fsp3) Flatland->Spiro Bioisosteric Replacement LogP Decreased Lipophilicity (Lower logP) Spiro->LogP Metabolism Reduced CYP450 Metabolism Spiro->Metabolism OffTarget Reduced Off-Target Binding (hERG) Spiro->OffTarget PK Enhanced Clinical Pharmacokinetics LogP->PK Metabolism->PK OffTarget->PK

Diagram 1: Pharmacokinetic optimization logic using spirocyclic bioisosteres.

Experimental Protocols: Handling and Amide Coupling

A critical failure point in early-stage synthesis is the mishandling of hemioxalate salts. Because the stoichiometry is 2:1 (amine:oxalic acid) , calculating equivalents incorrectly will lead to an excess of unreacted amine, complicating chromatographic purification and skewing yields.

The following protocol outlines a self-validating system for the amide coupling of 6-oxa-1-azaspiro[3.4]octane hemioxalate with a generic carboxylic acid.

Protocol: HATU-Mediated Amide Coupling

Rationale: The steric hindrance around the azetidine nitrogen (adjacent to the spiro carbon) necessitates a highly active coupling reagent. HATU is selected over traditional reagents like EDC/HOBt because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates the acylation of hindered secondary amines.

Step-by-Step Methodology:

  • Stoichiometric Calculation: For every 1.0 equivalent of the target carboxylic acid, weigh out 0.55 equivalents of 6-oxa-1-azaspiro[3.4]octane hemioxalate[3]. (Causality: 0.5 equivalents of the salt provide 1.0 equivalent of the free base; the extra 0.05 equivalents account for slight moisture or transfer loss).

  • In Situ Free-Basing: Suspend the hemioxalate salt and the carboxylic acid in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration. Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA is a non-nucleophilic base. It neutralizes the oxalic acid (forming soluble DIPEA-oxalate) and liberates the secondary azetidine amine. 3.0 equivalents ensure the reaction microenvironment remains sufficiently basic despite the acidic counterion.

  • Activation & Coupling: Cool the reaction mixture to 0 °C. Add 1.1 equivalents of HATU in one portion. Stir for 15 minutes at 0 °C, then remove the ice bath and allow the reaction to warm to room temperature.

    • Causality: Initial cooling prevents potential epimerization of the carboxylic acid's alpha-stereocenter during the highly exothermic HOAt-ester activation step.

  • Self-Validation (Reaction Monitoring): After 2 hours, sample 5 µL of the reaction mixture, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS.

    • Success Metric: The protocol is self-validating when the UV trace shows complete consumption of the carboxylic acid and the MS trace exhibits the [M+H]+ of the desired spirocyclic amide.

  • Workup & Isolation: Quench the reaction with saturated aqueous NaHCO3​ . Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl to remove residual DMF. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Experimental_Workflow Salt Hemioxalate Salt (Stable Solid) Base Add DIPEA (3 eq) in DMF Salt->Base FreeAmine Free Base Amine (Active Nucleophile) Base->FreeAmine Coupling Amide Coupling (RT, 2-4h) FreeAmine->Coupling Acid Carboxylic Acid + HATU Acid->Coupling Product Spirocyclic Amide Product Coupling->Product

Diagram 2: Experimental workflow for the in situ free-basing and amide coupling.

Conclusion

The integration of 6-oxa-1-azaspiro[3.4]octane hemioxalate into drug discovery pipelines exemplifies the rational application of spirocyclic chemistry. By understanding the physicochemical causality—specifically how 3D architecture modulates logP, metabolism, and off-target binding—researchers can systematically design safer, more efficacious therapeutics while relying on the hemioxalate salt for robust, reproducible synthesis.

References

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Source: Chemical Reviews, ACS Publications URL:[Link]

  • Specifications of 6-oxa-1-azaspiro[3.4]octane hemioxalate Source: Capot Chemical URL:[Link]

  • Products - 6-oxa-1-azaspiro[3.4]octane hemioxalate (CAS 1523571-99-4) Source: 2A Biotech URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 6-Oxa-1-azaspiro[3.4]octane Hemioxalate

For the Attention of: Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the synthesis and characterization of 6-Oxa-1-azaspiro[3.4]octane hemioxalate, a...

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Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis and characterization of 6-Oxa-1-azaspiro[3.4]octane hemioxalate, a valuable spirocyclic scaffold for drug discovery. The content herein is curated to provide not just procedural steps, but also the scientific rationale behind the methodologies, ensuring a deeper understanding for researchers and professionals in the field of medicinal chemistry.

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of modern drug discovery, there is a continuous demand for novel molecular architectures that can address challenging biological targets and improve the physicochemical properties of drug candidates. Spirocycles, carbocyclic or heterocyclic ring systems fused at a single atom, have emerged as a particularly promising class of compounds.[1] Their inherent three-dimensional nature offers distinct advantages over traditional flat, aromatic structures by providing precise vectoral orientation of substituents in protein binding pockets.[2] This can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles. The 6-Oxa-1-azaspiro[3.4]octane core, possessing both an oxetane and an azetidine ring, is a key building block for the development of innovative therapeutics.

The incorporation of spirocyclic motifs, such as 6-Oxa-1-azaspiro[3.4]octane, can significantly increase the fraction of sp3-hybridized carbons (Fsp3) in a molecule. A higher Fsp3 character is often correlated with greater clinical success due to improved solubility, metabolic stability, and reduced off-target toxicity.[1] This guide will delineate a plausible and efficient synthetic route to 6-Oxa-1-azaspiro[3.4]octane and its subsequent conversion to the stable and crystalline hemioxalate salt, followed by a detailed discussion of its characterization.

Proposed Synthesis of 6-Oxa-1-azaspiro[3.4]octane Hemioxalate

The synthesis of the 6-Oxa-1-azaspiro[3.4]octane core can be approached through several strategies, including intramolecular cyclization. A robust and conceptually straightforward approach involves a multi-step sequence starting from readily available precursors. The final step details the formation of the hemioxalate salt, a common practice in pharmaceutical development to improve handling and bioavailability of amine-containing compounds.

Overall Synthetic Workflow

The proposed synthesis is a multi-step process designed for efficiency and scalability, culminating in the formation of the desired hemioxalate salt.

Synthetic_Workflow Start Commercially Available Starting Materials Step1 Step 1: Formation of Key Intermediate Start->Step1 Step2 Step 2: Intramolecular Cyclization Step1->Step2 Step3 Step 3: Deprotection Step2->Step3 FreeBase 6-Oxa-1-azaspiro[3.4]octane (Free Base) Step3->FreeBase Step4 Step 4: Hemioxalate Salt Formation FreeBase->Step4 FinalProduct 6-Oxa-1-azaspiro[3.4]octane Hemioxalate Step4->FinalProduct

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Exploratory

Biological activity of 6-Oxa-1-azaspiro[3.4]octane derivatives

The Biological Activity and Medicinal Chemistry of 6-Oxa-1-azaspiro[1]octane Derivatives: A Technical Guide Introduction: The "Escape from Flatland" Paradigm Historically, drug discovery pipelines have been saturated wit...

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Author: BenchChem Technical Support Team. Date: March 2026

The Biological Activity and Medicinal Chemistry of 6-Oxa-1-azaspiro[1]octane Derivatives: A Technical Guide

Introduction: The "Escape from Flatland" Paradigm

Historically, drug discovery pipelines have been saturated with planar, heteroaromatic molecules. While easy to synthesize via high-throughput cross-coupling, these "flat" molecules often suffer from poor aqueous solubility, promiscuous off-target binding, and high attrition rates in clinical trials. In 2009, Lovering et al. published the seminal "Escape from Flatland" hypothesis, demonstrating that increasing the fraction of sp³-hybridized carbons (Fsp³) in a molecule directly correlates with clinical success[2].

In modern medicinal chemistry, 6-oxa-1-azaspiro[1]octane has emerged as a highly valuable, conformationally restricted, 3D bioisostere. By replacing flat rings (such as morpholine, piperazine, or piperidine) with this spirocyclic scaffold, researchers can project pharmacophores into three-dimensional space[3]. The oxygen atom acts as a critical hydrogen-bond acceptor, while the azetidine/pyrrolidine-like nitrogen provides a basic center or a handle for amide coupling. This structural shift drastically alters the biological activity, metabolic stability, and target specificity of the resulting derivatives.

Structural Rationale and Physicochemical Advantages

The integration of 6-oxa-1-azaspiro[1]octane into a drug scaffold is rarely accidental; it is a calculated structural intervention. The spirocyclic core forces the molecule out of a 2D plane, which prevents π-π stacking-induced aggregation in aqueous media, thereby improving solubility. Furthermore, the lack of adjacent flat carbons makes the ring system highly resistant to oxidative metabolism by Cytochrome P450 (CYP450) enzymes.

Table 1: Comparative Physicochemical Profile (Morpholine vs. 6-Oxa-1-azaspiro[1]octane)

PropertyMorpholine (2D)6-Oxa-1-azaspiro[1]octane (3D)Causality / Impact on Drug Design
Ring Structure PlanarSpirocyclic (Orthogonal rings)Increases spatial complexity, allowing for highly specific receptor pocket binding.
Fraction sp³ (Fsp³) 0.500.86Higher Fsp³ reduces promiscuity and significantly improves clinical translation probabilities.
Aqueous Solubility ModerateHighDisruption of crystal lattice packing energy prevents aggregation in physiological buffers.
Metabolic Stability Susceptible to oxidationHighly stableSteric hindrance around the spiro-carbon shields the molecule from CYP450 degradation.

Core Biological Applications

Inhibition of Ubiquitin Specific Protease 19 (USP19)

One of the most promising biological applications of 6-oxa-1-azaspiro[1]octane derivatives is in the inhibition of Ubiquitin Specific Protease 19 (USP19). USP19 is a deubiquitinating enzyme implicated in severe metabolic and oncological conditions, including muscular atrophy, insulin resistance, type II diabetes, and cancer progression[4].

USP19 stabilizes key proteins such as Beclin-1 (promoting autophagy) and c-IAPs (inhibiting apoptosis) by removing K11-linked ubiquitin chains[4]. Derivatives incorporating the 6-oxa-1-azaspiro[1]octane motif—such as 4-hydroxypiperidine conjugates linked via a carbonyl to the spirocyclic nitrogen—have demonstrated potent USP19 inhibition[4]. The 3D nature of the spirocycle allows the inhibitor to perfectly occupy the sterically demanding allosteric or catalytic pockets of the USP19 enzyme, blocking its deubiquitinating activity.

USP19_Pathway A USP19 Activation B Deubiquitination of Beclin-1 A->B C Stabilization of c-IAPs A->C D Autophagy Induction B->D E Inhibition of Apoptosis C->E F Muscle Wasting & Cancer Progression D->F E->F G 6-Oxa-1-azaspiro[3.4]octane Derivatives G->A Inhibits

USP19 signaling pathway and its inhibition by 6-oxa-1-azaspiro[1]octane derivatives.

Antibacterial and Kinase Inhibitor Conjugates

Beyond metabolic diseases, azaspiro[1]octane derivatives exhibit potent antibacterial activity. When conjugated to fluoroquinolone cores (e.g., ciprofloxacin), these spirocycles alter the cellular permeability of the drug, allowing it to bypass efflux pumps in ESKAPE pathogens like Acinetobacter baumannii and Klebsiella pneumoniae[5]. Additionally, in oncology, substituting planar piperazines with oxa-azaspiro[1]octanes in EGFR inhibitors (like gefitinib) has been shown to maintain high anti-tumor potency while drastically improving water solubility[6].

Experimental Methodologies

To harness the biological activity of these derivatives, precise synthetic and analytical workflows are required. Below are self-validating protocols for synthesizing these compounds and evaluating their efficacy.

Synthesis & Conjugation Protocol (Amide Coupling)

Because the nitrogen in 6-oxa-1-azaspiro[1]octane is adjacent to a bulky quaternary spiro-carbon, standard coupling reagents (like EDC/NHS) often fail due to steric hindrance. HATU is required to drive the reaction.

  • Activation: Dissolve the core carboxylic acid scaffold (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and stir for 15 minutes at room temperature. Causality: HATU forms a highly reactive, less sterically hindered HOAt ester intermediate.

  • Amine Addition: Add 6-oxa-1-azaspiro[1]octane hydrochloride (1.1 eq).

  • Deprotonation: Dropwise add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality: DIPEA is a non-nucleophilic base; it neutralizes the HCl salt of the spirocycle without competing for the activated ester.

  • Reaction: Stir at room temperature for 12 hours under nitrogen.

  • Validation & Purification: Monitor via LC-MS. Quench with water, extract with EtOAc, and purify via Preparative-HPLC to >95% purity to ensure no unreacted spirocycle interferes with downstream biological assays.

In Vitro USP19 Deubiquitination Assay (Ub-AMC Cleavage)

This protocol utilizes Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC) to measure USP19 catalytic activity. It is designed as a self-validating system to eliminate false positives caused by compound aggregation.

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 0.5 mM DTT, 0.1 mg/mL BSA, and 0.05% CHAPS. Causality: DTT keeps the catalytic cysteine of USP19 reduced and active. CHAPS is a zwitterionic detergent critical for preventing the hydrophobic spirocyclic derivatives from forming non-specific colloidal aggregates that artificially inhibit the enzyme.

  • Enzyme Incubation: Plate 10 nM recombinant human USP19 in a 384-well black microplate. Add the 6-oxa-1-azaspiro[1]octane derivative (serial dilutions from 10 µM to 1 nM). Incubate for 30 minutes at 25°C.

  • Substrate Addition: Add 500 nM Ub-AMC substrate to initiate the reaction.

  • Self-Validation Controls:

    • Negative Control: Buffer + Substrate + Compound (No Enzyme) to check for compound auto-fluorescence.

    • Positive Control: Broad-spectrum DUB inhibitor PR-619 to validate assay sensitivity.

  • Measurement: Read fluorescence kinetics (Ex: 345 nm / Em: 445 nm) for 45 minutes. Calculate the IC₅₀ based on the initial velocity of AMC release.

Workflow S1 Scaffold Synthesis (Spirocycle Coupling) S2 Purification (Prep-HPLC) S1->S2 S3 In Vitro Assay (Ub-AMC Cleavage) S2->S3 S4 Cellular Validation (Myotube Atrophy) S3->S4 S5 Lead Optimization S4->S5

Experimental workflow for synthesizing and validating spirocycle-based inhibitors.

References

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews - ACS Publications.[Link]

  • 4-hydroxypiperidine derivatives and their use as inhibitors of ubiquitin specific protease 19 (usp19).
  • Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners with Spirocyclic Amine Periphery. MDPI.[Link]

  • Synthesis of Azaspiro[1]octanes via [3+2] Cycloaddition. ResearchGate.[Link]

  • Escape from flatland: increasing saturation as an approach to improving clinical success. PubMed (J Med Chem. 2009).[Link]

Sources

Foundational

The Therapeutic Potential of 6-Oxa-1-azaspiro[3.4]octane and its Analogs: A Technical Guide for Drug Discovery

Abstract The quest for novel chemical matter in drug discovery is a perpetual endeavor, driven by the need for therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. Spirocyclic scaffolds have em...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quest for novel chemical matter in drug discovery is a perpetual endeavor, driven by the need for therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. Spirocyclic scaffolds have emerged as a compelling structural motif, offering a departure from the "flat" chemical space of many traditional drug molecules. Their inherent three-dimensionality and conformational rigidity provide a unique platform for the precise spatial arrangement of pharmacophoric elements. This guide delves into the therapeutic potential of the 6-Oxa-1-azaspiro[3.4]octane core and its related analogs. While direct, extensive research on this specific scaffold is nascent, this document will synthesize existing knowledge on similar spirocyclic systems to provide a forward-looking perspective for researchers, medicinal chemists, and drug development professionals. We will explore the rationale behind its design, synthetic strategies, potential biological targets, and a roadmap for its exploration as a privileged scaffold in modern drug discovery.

The Spirocyclic Advantage: Moving into the Third Dimension

For decades, drug discovery has been dominated by aromatic and heteroaromatic ring systems. While successful, this has led to an over-saturation of "flatland" molecules, often associated with off-target effects and metabolic liabilities. The introduction of spirocyclic scaffolds, where two rings share a single atom, offers a significant advantage by increasing the fraction of sp3-hybridized carbons (Fsp3). A higher Fsp3 value is correlated with increased clinical success, likely due to improved physicochemical properties such as solubility and metabolic stability, as well as enhanced receptor-ligand complementarity through a more defined three-dimensional shape.[1][2][3]

The rigidity of the spirocyclic core locks the conformation of a molecule, which can optimize the orientation of binding elements in a controlled manner.[2][4] This can lead to improved potency and, crucially, enhanced selectivity for the desired biological target over related proteins, thereby reducing the potential for side effects.[1][5]

The 6-Oxa-1-azaspiro[3.4]octane Core: A Privileged Scaffold

The 6-Oxa-1-azaspiro[3.4]octane scaffold, combining a pyrrolidine and a tetrahydrofuran ring through a spirocyclic junction, presents a unique combination of features that make it an attractive starting point for library synthesis and lead optimization.

  • Structural Features: The presence of both an oxygen and a nitrogen atom provides two handles for hydrogen bonding interactions with biological targets. The pyrrolidine nitrogen can be readily functionalized to introduce a wide range of substituents, allowing for the exploration of chemical space and the fine-tuning of pharmacological properties. The oxetane-like tetrahydrofuran ring introduces a favorable polarity and can act as a bioisostere for other groups.

  • Physicochemical Properties: The incorporation of heteroatoms is expected to improve aqueous solubility compared to carbocyclic analogs. The compact and rigid nature of the scaffold can also lead to improved metabolic stability by shielding potential sites of metabolism.

Synthetic Strategies: Accessing the Core and its Derivatives

The synthesis of oxa-azaspiro[3.4]octanes can be achieved through robust and step-economic routes, making them accessible for drug discovery programs.[6] While a specific, published route for 6-Oxa-1-azaspiro[3.4]octane was not prominently found, plausible synthetic strategies can be extrapolated from the synthesis of analogous structures. A key approach involves the use of cycloaddition reactions to construct the spirocyclic core.

Hypothetical Synthetic Workflow

A logical approach to the synthesis of functionalized 6-Oxa-1-azaspiro[3.4]octane derivatives could begin with the construction of a suitable pyrrolidine precursor, followed by the formation of the tetrahydrofuran ring.

G cluster_0 Synthesis of Key Intermediate cluster_1 Derivatization A Protected Pyrrolidone Derivative B Introduction of a side chain with a masked hydroxyl group A->B Alkylation C Reduction of the ketone and lactam B->C Reduction (e.g., LiAlH4) D Key Spirocyclic Intermediate C->D Intramolecular Cyclization E 6-Oxa-1-azaspiro[3.4]octane Core D->E Deprotection F N-Functionalization E->F Amide coupling, Reductive amination, etc. G Library of diverse analogs F->G

Caption: A potential synthetic workflow for accessing and diversifying the 6-Oxa-1-azaspiro[3.4]octane core.

Therapeutic Potential: Known and Hypothesized Applications

While direct evidence for the therapeutic applications of 6-Oxa-1-azaspiro[3.4]octane is limited, the broader class of spirocyclic heterocycles has shown promise in a variety of therapeutic areas.

Neurological Disorders

Derivatives of the closely related 5-oxa-2-azaspiro[3.4]octane have been patented as M4 muscarinic acetylcholine receptor agonists.[7] M4 receptors are a promising target for the treatment of cognitive and psychotic disorders, such as schizophrenia and Alzheimer's disease. The rigid spirocyclic scaffold can provide the necessary orientation of functional groups to achieve selective activation of the M4 receptor over other muscarinic receptor subtypes, which is crucial for avoiding side effects.

Anti-inflammatory Activity

A naturally occurring compound containing a 5-oxa-1-azaspiro[3.4]octane moiety, isolated from Ligusticum chuanxiong, has demonstrated significant inhibitory activity against the production of pro-inflammatory cytokines TNF-α and IL-6.[8] This suggests that the oxa-azaspiro[3.4]octane core could serve as a valuable scaffold for the development of novel anti-inflammatory agents.

Oncology

Spirocyclic scaffolds are increasingly being explored in oncology.[5] For example, spiro[3.4]octane-based compounds have been developed as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation, making them promising candidates for cancer immunotherapy. The 6-Oxa-1-azaspiro[3.4]octane core could be incorporated into novel kinase inhibitors or other anti-cancer agents, where its three-dimensional structure could enhance binding to the target protein.

Infectious Diseases

The related 2,6-diazaspiro[3.4]octane core has been utilized to develop potent antitubercular agents.[9] The ability to functionalize the nitrogen atoms of the spirocycle allows for the optimization of antibacterial activity while potentially mitigating toxicity. This highlights the potential for the 6-Oxa-1-azaspiro[3.4]octane scaffold in the development of new anti-infective drugs.

Experimental Protocols

The following are generalized, yet detailed, protocols that can be adapted for the synthesis and biological evaluation of 6-Oxa-1-azaspiro[3.4]octane derivatives.

Protocol 1: General Procedure for N-Acylation of the 6-Oxa-1-azaspiro[3.4]octane Core
  • To a solution of 6-Oxa-1-azaspiro[3.4]octane (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base (e.g., triethylamine or diisopropylethylamine, 1.5 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the desired carboxylic acid (1.1 eq) and a coupling agent (e.g., HATU or HBTU, 1.2 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-acylated derivative.

Protocol 2: In Vitro Anti-inflammatory Assay (LPS-induced TNF-α production in RAW 264.7 cells)
  • Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 100 µM) for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce the production of TNF-α.

  • Collect the cell culture supernatant and measure the concentration of TNF-α using a commercially available ELISA kit, following the manufacturer's instructions.

  • Determine the cell viability using an MTT or similar assay to rule out cytotoxicity-mediated effects.

  • Calculate the IC50 value of the test compound for the inhibition of TNF-α production.

Data Presentation

As research into 6-Oxa-1-azaspiro[3.4]octane and its derivatives progresses, it will be crucial to present the data in a clear and concise manner. The following table templates can be used to summarize key data.

Table 1: Physicochemical Properties of 6-Oxa-1-azaspiro[3.4]octane Analogs

Compound IDMolecular WeightcLogPAqueous Solubility (µM)
Core 113.16-0.48>1000
Analog 1
Analog 2

Table 2: In Vitro Biological Activity of 6-Oxa-1-azaspiro[3.4]octane Analogs

Compound IDTargetAssayIC50/EC50 (nM)
Analog 1 M4 ReceptorCalcium Flux
Analog 2 TNF-α ProductionELISA
Analog 3 HPK1Kinase Glo

Future Directions and Conclusion

The 6-Oxa-1-azaspiro[3.4]octane scaffold represents an underexplored area of chemical space with significant potential for the development of novel therapeutics. Its inherent three-dimensionality, coupled with the presence of versatile synthetic handles, makes it an attractive starting point for the design of compound libraries targeting a wide range of biological targets.

Future research should focus on:

  • Development of efficient and scalable synthetic routes to the core scaffold and its derivatives.

  • Exploration of a diverse range of substitutions on the pyrrolidine nitrogen to probe structure-activity relationships.

  • Screening of 6-Oxa-1-azaspiro[3.4]octane-based libraries against a panel of high-value therapeutic targets, including GPCRs, kinases, and enzymes.

  • In-depth investigation of the pharmacokinetic and pharmacodynamic properties of lead compounds.

References

  • ResearchGate. (2025, August 29). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. Retrieved from [Link]

  • Taylor & Francis Online. (2022, March 25). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Retrieved from [Link]

  • ResearchGate. Staudinger synthesis of a 6‐oxa‐2‐azaspiro[3.4]octan‐1‐one. Retrieved from [Link]

  • MDPI. (2023, March 10). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Retrieved from [Link]

  • ACS Publications. (2013, August 30). Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. Retrieved from [Link]

  • SpringerLink. A pair of new enantiomeric hybrid phthalide–adenines with a rare 5-oxa-1-azaspiro[1][5]octane moiety and two pairs of new enantiomeric hybrid paraethyl phenol–adenines from Ligusticum chuanxiong. Retrieved from [Link]

  • Google Patents. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024.
  • Taylor & Francis Online. (2024, January 18). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Retrieved from [Link]

  • ACS Publications. (2018, June 1). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Retrieved from [Link]

  • ResearchGate. (2025, December 19). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Retrieved from [Link]

  • National Institutes of Health (NIH). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]

  • National Institutes of Health (NIH). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Retrieved from [Link]

Sources

Exploratory

Harnessing the 6-Oxaspiro[3.4]octane Framework for the Discovery of Novel Bioactive Molecules: A Technical Guide

Abstract The relentless pursuit of novel chemical matter with enhanced therapeutic potential has driven medicinal chemists to explore beyond the traditional "flat" chemical space. Spirocyclic scaffolds, by virtue of thei...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The relentless pursuit of novel chemical matter with enhanced therapeutic potential has driven medicinal chemists to explore beyond the traditional "flat" chemical space. Spirocyclic scaffolds, by virtue of their inherent three-dimensionality, offer a compelling strategy to improve physicochemical properties and achieve novel interactions with biological targets.[1] This guide focuses on the 6-oxaspiro[3.4]octane framework, a unique and underexplored scaffold that merges the rigidity of a spirocycle with the favorable properties of an oxetane ring. While direct biological applications of this specific framework are not yet widely documented, this guide will provide a comprehensive overview of its synthetic accessibility, potential for diversification, and profound therapeutic promise, drawing parallels from structurally related and clinically relevant spirocyclic compounds. We will delve into detailed synthetic protocols, present case studies of analogous bioactive molecules, and outline a strategic workflow for the discovery of next-generation therapeutics based on this promising core.

The Strategic Imperative for Three-Dimensional Scaffolds: The Rise of Spirocyclic Oxetanes

Modern drug discovery is increasingly challenged by the need to identify molecules with high potency, selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) properties. A significant shift away from flat, aromatic structures towards molecules with higher sp³ character has been a key trend, as this often correlates with improved clinical success. Spirocycles, which contain two rings connected by a single common atom, are exemplary of this design principle. Their rigid, well-defined three-dimensional geometry allows for precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.[2]

The incorporation of an oxetane ring, a four-membered oxygen-containing heterocycle, into molecular design has gained considerable traction.[3] Oxetanes are not merely passive structural elements; they actively modulate a molecule's properties in several beneficial ways[4][5]:

  • Improved Solubility: The polar nature of the ether oxygen can enhance aqueous solubility.[3]

  • Metabolic Stability: Oxetanes can serve as non-labile surrogates for more metabolically susceptible groups like gem-dimethyl or carbonyl functionalities, blocking sites of oxidative metabolism.[3]

  • Reduced Lipophilicity: Compared to their carbocyclic or gem-dimethyl counterparts, oxetanes can reduce lipophilicity, a crucial parameter in drug design.[5]

  • Modulation of Basicity: The inductive electron-withdrawing effect of the oxetane can lower the pKa of adjacent amines, which can be advantageous for optimizing drug-target interactions and pharmacokinetic profiles.[3]

The 6-oxaspiro[3.4]octane framework, which combines a tetrahydrofuran ring and a cyclobutane ring in a spirocyclic arrangement, represents a fascinating, yet underexplored, chemotype that embodies these desirable characteristics.

Synthetic Navigation: Accessing and Diversifying the 6-Oxaspiro[3.4]octane Core

The successful exploration of any novel scaffold hinges on the development of robust and versatile synthetic routes. While the literature on the synthesis of specific 6-oxaspiro[3.4]octane derivatives is nascent, established chemical principles allow for the confident outlining of a synthetic strategy.

Gateway to the Scaffold: Synthesis of 6-Oxaspiro[3.4]octan-2-one

A key entry point to this framework is the ketone, 6-oxaspiro[3.4]octan-2-one. A plausible synthetic approach involves a multi-step sequence starting from readily available precursors, potentially culminating in an intramolecular cyclization to form the spirocyclic system.

G cluster_0 Proposed Synthesis of 6-Oxaspiro[3.4]octan-2-one Start Commercially Available Precursors Step1 Multi-step sequence to form cyclobutane precursor with pendant ester Start->Step1 Step2 Intramolecular Dieckmann Condensation or similar cyclization Step1->Step2 e.g., NaH, t-BuOK Step3 Hydrolysis and Decarboxylation Step2->Step3 e.g., H3O+, heat Product 6-Oxaspiro[3.4]octan-2-one Step3->Product

Caption: A conceptual workflow for the synthesis of the key 6-oxaspiro[3.4]octan-2-one intermediate.

The Versatile Amine Synthon: A Hub for Diversification

The true potential of the 6-oxaspiro[3.4]octane scaffold is unlocked by converting the ketone into more versatile functional groups. The corresponding amine, 6-oxaspiro[3.4]octan-2-amine, is a particularly valuable intermediate, serving as a nucleophilic handle for a wide array of subsequent chemical transformations. This conversion opens up a plethora of synthetic possibilities for creating novel chemical entities.

This protocol describes a general method for the synthesis of 6-oxaspiro[3.4]octan-2-amine from the corresponding ketone using sodium cyanoborohydride.

Materials:

  • 6-Oxaspiro[3.4]octan-2-one

  • Ammonium acetate or ammonia in methanol (e.g., 7N)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 6-Oxaspiro[3.4]octan-2-one (1.0 eq) in methanol, add a solution of ammonium acetate (10 eq) or a solution of ammonia in methanol.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Extract the aqueous residue with dichloromethane (3x).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 6-oxaspiro[3.4]octan-2-amine.

Library Generation: Exploring Chemical Space

The 6-oxaspiro[3.4]octan-2-amine intermediate is the starting point for generating a library of diverse molecules for biological screening. Standard synthetic transformations can be employed to explore structure-activity relationships (SAR).

G cluster_1 Library Generation Pathways Amine 6-Oxaspiro[3.4]octan-2-amine Amidation Amide Derivatives Amine->Amidation R-COCl or R-COOH, coupling agent Sulfonylation Sulfonamide Derivatives Amine->Sulfonylation R-SO2Cl, base Reductive_Amination Substituted Amine Derivatives Amine->Reductive_Amination Aldehyde/Ketone, reductant Urea_Formation Urea/Thiourea Derivatives Amine->Urea_Formation Isocyanate or Isothiocyanate

Caption: Diversification strategies starting from the key amine intermediate.

Unveiling Biological Potential: Lessons from Structurally Related Analogs

While the 6-oxaspiro[3.4]octane framework itself is a frontier, the broader class of spiro[3.4]octane derivatives has shown significant promise in the development of novel therapeutics.[6] By examining these successful examples, we can infer potential biological targets and design principles for our target scaffold.

Case Study 1: Spiro[3.4]octane-based HPK1 Inhibitors for Cancer Immunotherapy

Background: Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, acts as a critical negative regulator of T-cell activation.[6] By suppressing the anti-tumor immune response, HPK1 presents a promising target for cancer immunotherapy.[6] Inhibition of HPK1 enhances T-cell activation, proliferation, and cytokine production.[6]

Spirocyclic Inhibitors: Spiro[3.4]octane-based compounds have emerged as potent and selective HPK1 inhibitors with favorable drug-like properties.[6] A recent study described the development of a potent spiro[3.4]octane-based HPK1 inhibitor with excellent in vitro and in vivo activity.[6]

TCR TCR Engagement HPK1 HPK1 TCR->HPK1 activates SLP76 SLP-76 Downstream T-Cell Activation (Proliferation, Cytokine Release) SLP76->Downstream leads to HPK1->SLP76 phosphorylates (negative regulation) Inhibitor Spiro[3.4]octane Inhibitor Inhibitor->HPK1 inhibits

Caption: Simplified HPK1 signaling pathway and point of intervention by spirocyclic inhibitors.

Quantitative Data: The following table summarizes key data for a representative spiro[3.4]octane-based HPK1 inhibitor.[6]

ParameterValueSignificance
HPK1 IC₅₀ (biochemical) < 10 nMHigh potency against the target enzyme.
Jurkat IL-2 IC₅₀ < 50 nMPotent activity in a cell-based assay of T-cell activation.
Kinase Selectivity HighLow off-target activity against a panel of other kinases.
In vivo Efficacy Tumor growth inhibition in syngeneic mouse modelsDemonstrates potential for clinical translation.

Data is illustrative and based on published findings for potent spiro[3.4]octane HPK1 inhibitors.[6]

Case Study 2: Spiro[3.4]octane Derivatives as MAGL Inhibitors

Background: Monoacylglycerol Lipase (MAGL) is a serine hydrolase that degrades the endocannabinoid 2-arachidonoylglycerol (2-AG).[2] Inhibition of MAGL increases 2-AG levels, which has therapeutic potential in treating neurodegenerative diseases, inflammation, and cancer.[2]

Spirocyclic Inhibitors: Derivatives of the spiro[3.4]octane scaffold have been developed as potent and reversible MAGL inhibitors.[2] The rigid conformation of the spirocycle is thought to contribute to the high affinity and selectivity of these compounds.[2]

AG 2-Arachidonoylglycerol (2-AG) MAGL MAGL AG->MAGL substrate for CB_Receptors Cannabinoid Receptors (CB1, CB2) AG->CB_Receptors activates AA Arachidonic Acid MAGL->AA hydrolyzes to Inhibitor Spiro[3.4]octane Inhibitor Inhibitor->MAGL inhibits

Caption: The role of MAGL in the endocannabinoid system and its inhibition by spirocyclic compounds.

A Strategic Workflow for Bioactive Molecule Discovery

The discovery of novel bioactive molecules based on the 6-oxaspiro[3.4]octane framework can be approached systematically. The following workflow provides a roadmap from initial compound synthesis to preclinical candidate selection.

A Synthesis of 6-Oxaspiro[3.4]octane Library B High-Throughput Screening (HTS) (diverse target panel) A->B C Hit Identification & Validation B->C D Hit-to-Lead Optimization (SAR Studies) C->D E Lead Compound Selection D->E F In vitro ADME/Tox Profiling E->F G In vivo Efficacy & Safety Studies F->G H Preclinical Candidate G->H

Caption: A generalized workflow for the biological evaluation of a novel chemical entity.

Conclusion and Future Perspectives

The 6-oxaspiro[3.4]octane framework stands at the intersection of several highly desirable trends in modern medicinal chemistry: the pursuit of three-dimensional molecular architectures and the strategic use of oxetanes to fine-tune physicochemical properties. While still a relatively unexplored area of chemical space, the foundational synthetic routes are plausible, and the potential for biological activity is strongly supported by the successes of structurally related spirocyclic scaffolds.[2][6]

Future work should focus on the efficient, scalable synthesis of the core scaffold and its key intermediates. The generation of diverse chemical libraries and their screening against a broad range of biological targets, particularly kinases and enzymes implicated in oncology and neuroinflammation, will be crucial in unlocking the therapeutic potential of this promising framework. The insights and protocols provided in this guide offer a solid foundation for researchers to embark on this exciting journey of discovery.

References

  • Staudinger synthesis of a 6‐oxa‐2‐azaspiro[3.4]octan‐1‐one. ResearchGate. Available from: [Link]

  • Dzhemilev reaction for the synthesis of spiro[3.3]heptane and spiro[3.4]octanes. CoLab.ws. Available from: [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry. PMC. Available from: [Link]

  • Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. PMC. Available from: [Link]

  • Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. SCIRP. Available from: [Link]

  • Oxetanes in Drug Discovery Campaigns. PMC. Available from: [Link]

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Thieme Connect. Available from: [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 6-Oxa-1-azaspiro[3.4]octane Hemioxalate

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 6-Oxa-1-azaspiro[3.4]octane hemioxalate, a valuable spirocyclic scaffold for applications in medicinal chemistry and drug discov...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 6-Oxa-1-azaspiro[3.4]octane hemioxalate, a valuable spirocyclic scaffold for applications in medicinal chemistry and drug discovery. The synthesis is based on a robust and scalable methodology involving the intramolecular cyclization of a key amino alcohol precursor to form the core azetidine ring, followed by precipitation of the hemioxalate salt. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, explanations of the underlying chemical principles, and necessary safety precautions.

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

Spirocyclic molecules, characterized by two rings sharing a single carbon atom, have garnered significant attention in contemporary drug discovery programs. Their inherent three-dimensionality offers a distinct advantage over traditional flat, aromatic structures by enabling a more precise spatial orientation of functional groups. This can lead to enhanced binding affinity, improved selectivity for biological targets, and favorable physicochemical properties, which are often correlated with improved clinical success rates.[1] The 6-Oxa-1-azaspiro[3.4]octane framework, combining a tetrahydrofuran and an azetidine ring, represents a novel and promising scaffold for the development of new therapeutic agents. Azetidine-containing spirocycles are particularly sought after for their ability to introduce structural rigidity and novel exit vectors for further chemical elaboration.[2]

This protocol details a reliable method for the synthesis of 6-Oxa-1-azaspiro[3.4]octane as its stable and crystalline hemioxalate salt. The synthetic strategy hinges on the formation of the strained four-membered azetidine ring via an intramolecular cyclization of a γ-amino alcohol, a well-established and efficient method for constructing such heterocycles.[3][4]

Reaction Scheme

Caption: Overall synthetic route for 6-Oxa-1-azaspiro[3.4]octane hemioxalate.

Materials and Equipment

Reagents
ReagentGradeSupplier
tert-butyl (3-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate≥95%Commercially Available
4 M Hydrochloric acid in 1,4-DioxaneAnhydrousSigma-Aldrich
Diethyl etherAnhydrousSigma-Aldrich
Sodium hydroxide (pellets)ACS Reagent, ≥97%Sigma-Aldrich
Dichloromethane (DCM)AnhydrousSigma-Aldrich
Sodium sulfateAnhydrous, granularSigma-Aldrich
N,N'-Carbonyldiimidazole (CDI)≥97%Sigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
Sodium hydride (NaH)60% dispersion in mineral oilSigma-Aldrich
Isopropanol (IPA)AnhydrousSigma-Aldrich
Oxalic acidAnhydrous, ≥98%Sigma-Aldrich
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Rotary evaporator

  • Schlenk line or source of inert gas (Nitrogen or Argon)

  • Syringes and needles

  • Büchner funnel and filter paper

  • pH paper or pH meter

  • Standard laboratory glassware

Experimental Protocols

Step 1: Synthesis of (3-aminotetrahydrofuran-3-yl)methanol

Causality: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under acidic conditions. In this step, the Boc group is removed to liberate the free amine, which is essential for the subsequent intramolecular cyclization.

  • To a 250 mL round-bottom flask, add tert-butyl (3-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate (1.0 eq).

  • Dissolve the starting material in 1,4-dioxane (5 volumes).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a 4 M solution of hydrochloric acid in 1,4-dioxane (3.0 eq) dropwise with stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 2-4 hours, monitoring the progress by TLC (thin-layer chromatography) until the starting material is consumed.

  • Upon completion, add diethyl ether (10 volumes) to precipitate the hydrochloride salt of the product.

  • Filter the resulting solid and wash with cold diethyl ether.

  • To obtain the free amine, dissolve the hydrochloride salt in water and basify to pH > 12 with solid sodium hydroxide.

  • Extract the aqueous layer with dichloromethane (3 x 10 volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (3-aminotetrahydrofuran-3-yl)methanol as an oil. This intermediate is typically used in the next step without further purification.

Step 2: Synthesis of 6-Oxa-1-azaspiro[3.4]octane (Free Base)

Causality: This step forms the crucial azetidine ring. N,N'-Carbonyldiimidazole (CDI) is an excellent activating agent for hydroxyl groups, converting the alcohol into an imidazolecarboxylate intermediate, which is a good leaving group.[5] The subsequent addition of a strong base, sodium hydride, deprotonates the amine, which then acts as an intramolecular nucleophile, displacing the imidazolecarboxylate to form the spirocyclic azetidine.[4]

  • Under an inert atmosphere (Nitrogen or Argon), dissolve the crude (3-aminotetrahydrofuran-3-yl)methanol (1.0 eq) from the previous step in anhydrous tetrahydrofuran (THF) (10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Add N,N'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • In a separate flask, prepare a suspension of sodium hydride (60% dispersion in mineral oil) (1.5 eq) in anhydrous THF.

  • Slowly add the activated amino alcohol solution to the sodium hydride suspension at room temperature. Caution: Hydrogen gas is evolved.

  • Heat the reaction mixture to 50 °C and stir for 12-18 hours, monitoring by GC-MS (Gas Chromatography-Mass Spectrometry).

  • Upon completion, cool the reaction to 0 °C and cautiously quench with a few drops of water.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or by flash chromatography on silica gel pre-treated with triethylamine to afford the 6-Oxa-1-azaspiro[3.4]octane free base.

Step 3: Synthesis of 6-Oxa-1-azaspiro[3.4]octane Hemioxalate

Causality: The free base of the spiro-amine is often an oil and can be difficult to handle and store. Conversion to a salt form, such as the hemioxalate, provides a stable, crystalline solid that is easier to purify, weigh, and store. Oxalic acid is a common choice for forming crystalline salts with amines.

  • Dissolve the purified 6-Oxa-1-azaspiro[3.4]octane free base (1.0 eq) in anhydrous isopropanol (IPA) (5 volumes).

  • In a separate flask, prepare a solution of anhydrous oxalic acid (0.5 eq) in anhydrous IPA.

  • Slowly add the oxalic acid solution to the stirred solution of the amine at room temperature.

  • A white precipitate should form upon addition. If no precipitate forms immediately, the solution can be cooled in an ice bath or a small amount of diethyl ether can be added to induce precipitation.

  • Stir the resulting slurry for 1-2 hours at room temperature.

  • Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold IPA, followed by diethyl ether.

  • Dry the solid under vacuum to a constant weight to yield 6-Oxa-1-azaspiro[3.4]octane hemioxalate as a white crystalline solid.

Data Summary

ParameterValue
Starting Material tert-butyl (3-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate
Step 1 Reagents 4 M HCl in Dioxane
Step 2 Reagents CDI, NaH
Step 3 Reagents Oxalic Acid
Final Product 6-Oxa-1-azaspiro[3.4]octane hemioxalate
Molecular Formula C₇H₁₂NO₂.₅
Molecular Weight 158.18 g/mol
Appearance White crystalline solid
Expected Yield 60-70% over three steps
Storage Store at room temperature in a dry, inert atmosphere

Workflow Visualization

Experimental_Workflow cluster_step1 Step 1: Boc Deprotection cluster_step2 Step 2: Azetidine Formation cluster_step3 Step 3: Salt Formation A Dissolve starting material in 1,4-Dioxane B Cool to 0°C A->B C Add 4M HCl in Dioxane B->C D Stir at RT for 2-4h C->D E Precipitate with Et2O D->E F Filter and basify E->F G Extract with DCM F->G H Dry and concentrate G->H I Dissolve amino alcohol in anhydrous THF H->I Intermediate J Cool to 0°C and add CDI I->J K Stir at RT J->K L Add to NaH suspension K->L M Heat to 50°C for 12-18h L->M N Quench and purify M->N O Dissolve free base in IPA N->O Free Base P Add oxalic acid solution O->P Q Stir for 1-2h P->Q R Filter and wash solid Q->R S Dry under vacuum R->S T T S->T Final Product

Caption: Step-by-step experimental workflow for the synthesis.

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Sodium hydride (NaH) is a flammable solid and reacts violently with water to produce hydrogen gas, which is flammable and explosive. Handle NaH under an inert atmosphere and use anhydrous solvents.

  • 4 M HCl in dioxane is corrosive and toxic. Avoid inhalation and contact with skin and eyes.

  • Oxalic acid is toxic and corrosive. Avoid ingestion and contact with skin and eyes.

  • Dichloromethane is a suspected carcinogen. Handle with care and avoid inhalation.

References

  • Aggarwal, V. K., & Smith, C. (2021). Strain‐Release Driven Spirocyclization of Azabicyclo[1.1.0]butyl Ketones. Angewandte Chemie International Edition, 60(22), 11824-11829. [Link]

  • de Figueiredo, R. M., Fröhlich, R., & Christmann, M. (2006). N,N'-carbonyldiimidazole-mediated cyclization of amino alcohols to substituted azetidines and other N-heterocycles. The Journal of organic chemistry, 71(11), 4147–4154. [Link]

  • De Kimpe, N., & D'hooghe, M. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical reviews, 108(9), 3855–3954. [Link]

  • Christmann, M., et al. (2006). N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles. The Journal of Organic Chemistry, 71(11), 4147-4154. [Link]

  • Figueiredo, R. M., Fröhlich, R., & Christmann, M. (2006). N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles. Organic Chemistry Portal. [Link]

Sources

Application

Application Note &amp; Protocols: Leveraging 6-Oxa-1-azaspiro[3.4]octane hemioxalate for Advanced Fragment-Based Drug Discovery

Introduction: Evolving Beyond Flatland in Fragment-Based Drug Discovery Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Evolving Beyond Flatland in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying high-quality starting points for novel therapeutics.[1][2] By screening small, low-complexity molecules, FBDD allows for a more thorough exploration of a target's chemical space, often yielding hits with superior ligand efficiency.[3][4][5] However, the success of any FBDD campaign is fundamentally dependent on the quality and diversity of the fragment library used.[4][6] Historically, these libraries have been dominated by flat, sp²-rich aromatic compounds, largely due to their synthetic accessibility.[4][6] This has created a significant opportunity to explore more three-dimensional chemical space, which can lead to compounds with improved physicochemical properties and novel intellectual property positions.[7][8]

This guide focuses on the strategic application of 6-Oxa-1-azaspiro[3.4]octane hemioxalate , a next-generation fragment designed to address the limitations of traditional libraries. Its rigid, sp³-rich spirocyclic core offers a unique three-dimensional architecture that is highly advantageous for modern drug discovery programs.[4][9] We will provide an in-depth analysis of its properties, the scientific rationale for its use, and detailed, field-proven protocols for its integration into screening and hit-to-lead campaigns.

Section 1: Physicochemical Profile of the Fragment

Understanding the fundamental properties of a fragment is the first step in its effective deployment. 6-Oxa-1-azaspiro[3.4]octane is supplied as a hemioxalate salt to enhance its solubility and handling characteristics, which are critical for the preparation of high-concentration stock solutions required for biophysical screening assays. The properties of the parent fragment align well with the widely accepted "Rule of Three," a set of guidelines for effective fragment design.[10]

PropertyValueSourceJustification for FBDD
Chemical Name 6-Oxa-1-azaspiro[3.4]octane hemioxalate--
CAS Number 1523571-99-4[11]Unique identifier for sourcing and regulatory purposes.
Molecular Formula (Salt) C₁₄H₂₄N₂O₆[11]Defines the elemental composition of the supplied material.
Molecular Weight (Parent) 113.16 g/mol [12][13](Rule of 3: MW ≤ 300) Low MW allows for efficient exploration of binding pockets and provides ample room for optimization.
Calculated LogP (Parent) -0.3[12](Rule of 3: LogP ≤ 3) Indicates good aqueous solubility, reducing the risk of non-specific binding and aggregation artifacts.
Hydrogen Bond Donors (Parent) 1 (Secondary Amine)[12](Rule of 3: HBD ≤ 3) Provides a key interaction point with the target protein and a clear vector for chemical elaboration.
Hydrogen Bond Acceptors (Parent) 2 (Oxygen and Nitrogen)[12](Rule of 3: HBA ≤ 3) Offers potential hydrogen bonding interactions to anchor the fragment in the binding site.
Rotatable Bonds (Parent) 0-The rigid spirocyclic core minimizes the entropic penalty upon binding, leading to more efficient interactions.[4]

Section 2: The Rationale - Unlocking New Dimensions with a Spirocyclic Scaffold

The selection of 6-Oxa-1-azaspiro[3.4]octane is a deliberate strategy to leverage the distinct advantages of three-dimensional scaffolds in drug discovery.

  • Enhanced Three-Dimensionality : Unlike flat aromatic rings, the spirocyclic core presents substituents in precise, non-planar vectors. This allows for the exploration of deeper, more complex binding pockets that may be inaccessible to traditional fragments.[4][8]

  • Conformational Rigidity : The fused ring system severely restricts conformational flexibility. This pre-organization of the molecule reduces the entropic cost of binding to a target, which can translate into more potent and efficient interactions.[4]

  • Defined Exit Vectors : The secondary amine on the azetidine ring provides a synthetically tractable and well-defined point for chemical elaboration. This is a crucial feature for the subsequent hit-to-lead optimization phase, allowing chemists to "grow" the fragment in specific directions based on structural data.[9][14]

cluster_0 Traditional Flat Fragment cluster_1 3D Spirocyclic Fragment Flat Benzene Ring Flat_Vec1 Vector 1 Flat->Flat_Vec1 Flat_Vec2 Vector 2 Flat->Flat_Vec2 Comparison VS Spiro 6-Oxa-1-azaspiro[3.4]octane (3D Scaffold) Spiro_Vec1 Vector X (Out of Plane) Spiro->Spiro_Vec1 Spiro_Vec2 Vector Y (In Plane) Spiro->Spiro_Vec2 Spiro_Vec3 Vector Z (Growth Vector) Spiro->Spiro_Vec3

Caption: Comparison of 2D vs. 3D fragment architectures.

Section 3: Application Protocol - Primary Fragment Screening

The low-affinity nature of fragment binding necessitates the use of sensitive biophysical techniques for primary screening.[3][15] Here, we provide protocols for two robust and widely used methods: Nuclear Magnetic Resonance (NMR) and Surface Plasmon Resonance (SPR).

Protocol 3.1: Fragment Stock Solution Preparation

Causality: A high-quality, soluble stock solution is non-negotiable for preventing false positives arising from compound aggregation. DMSO is the solvent of choice due to its broad solubilizing power and compatibility with most biophysical assays at low final concentrations (typically ≤1%).

  • Preparation : Accurately weigh 6-Oxa-1-azaspiro[3.4]octane hemioxalate.

  • Solubilization : Dissolve in 100% deuterated dimethyl sulfoxide (DMSO-d₆ for NMR) or standard DMSO to create a high-concentration stock solution (e.g., 100 mM or 200 mM).

  • Quality Control : Visually inspect the solution for any precipitation. A 1D ¹H NMR spectrum should be acquired to confirm the structure and purity of the fragment before screening.[16]

  • Storage : Store at -20°C in a desiccated environment. Before use, thaw completely and vortex thoroughly to ensure homogeneity.

Protocol 3.2: Screening by Protein-Observed NMR Spectroscopy

Causality: Protein-observed NMR, specifically the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, is a gold-standard method for FBDD.[17] It directly reports on the chemical environment of the protein's backbone, providing unambiguous evidence of binding and often localizing the interaction site simultaneously.[18][19] This method is highly robust and generates few false positives.[17]

  • Protein Preparation : Prepare a 25-50 µM solution of uniformly ¹⁵N-labeled target protein in a suitable, deuterated NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 7.0, 90% H₂O/10% D₂O).

  • Reference Spectrum : Acquire a high-quality reference ¹H-¹⁵N HSQC spectrum of the protein alone. This serves as the baseline for comparison.

  • Fragment Addition : Add the 6-Oxa-1-azaspiro[3.4]octane hemioxalate stock solution to the protein sample to a final concentration of 200-500 µM. The final DMSO concentration should be kept constant across all samples and not exceed 1%.

  • Test Spectrum Acquisition : Acquire a second ¹H-¹⁵N HSQC spectrum under identical conditions to the reference.

  • Data Analysis : Overlay the reference and test spectra. A significant chemical shift perturbation (CSP) of one or more amide peaks indicates a direct interaction between the fragment and the protein. The magnitude and location of the shifts provide initial evidence of the binding site.[18]

start Prepare 15N-Labeled Protein Sample ref_spec Acquire Reference 1H-15N HSQC Spectrum start->ref_spec add_frag Add Fragment Stock (e.g., to 500 µM) ref_spec->add_frag test_spec Acquire Test 1H-15N HSQC Spectrum add_frag->test_spec analysis Overlay & Analyze Spectra for Chemical Shift Perturbations (CSPs) test_spec->analysis hit Binding Hit Identified analysis->hit CSPs > Threshold no_hit No Significant CSPs (Non-binder) analysis->no_hit CSPs < Threshold

Caption: Workflow for a protein-observed NMR screening experiment.

Protocol 3.3: Screening by Surface Plasmon Resonance (SPR)

Causality: SPR is a highly sensitive, label-free technique that measures binding events in real-time.[20] It provides valuable kinetic data (kₐ, kₔ) in addition to affinity (Kₔ), making it a powerful tool for both primary screening and hit validation.[1][21]

  • Chip Preparation : Select a suitable sensor chip (e.g., CM5) and immobilize the target protein to one flow cell using standard amine coupling chemistry. An adjacent flow cell should be activated and blocked without protein to serve as a reference surface.

  • System Priming : Prime the SPR system with a running buffer that matches the assay conditions (e.g., PBS, 0.05% Tween-20, 1% DMSO).

  • Fragment Injection : Prepare a dilution series of 6-Oxa-1-azaspiro[3.4]octane hemioxalate in the running buffer (e.g., 1 µM to 1 mM).

  • Binding Analysis : Inject the fragment solutions over both the target and reference flow cells. The reference-subtracted sensorgram shows the specific binding interaction.

  • Data Analysis : Fit the steady-state responses to a 1:1 binding model to determine the equilibrium dissociation constant (Kₔ). A reproducible, concentration-dependent binding response confirms a hit.

Section 4: Application Protocol - Hit Validation and Structural Characterization

Identifying a hit in a primary screen is only the beginning. Rigorous validation using orthogonal techniques is essential to eliminate artifacts and build confidence before committing resources to medicinal chemistry.[20][22]

Protocol 4.1: Orthogonal Validation with Isothermal Titration Calorimetry (ITC)

Causality: ITC is a direct biophysical method that measures the heat released or absorbed during a binding event.[23] It provides a complete thermodynamic profile of the interaction (Kₔ, ΔH, and ΔS) and is considered a definitive validation method, as it is less susceptible to the artifacts that can affect other techniques.

  • Sample Preparation : Prepare the target protein at a concentration of 10-20 µM in the cell. Prepare the 6-Oxa-1-azaspiro[3.4]octane hemioxalate ligand at a 10-20 fold higher concentration (e.g., 200-500 µM) in the syringe. Both solutions must be in identical, degassed buffer.

  • Titration : Perform a series of small injections (e.g., 2-5 µL) of the ligand into the protein solution at a constant temperature.

  • Data Acquisition : Measure the heat change after each injection.

  • Data Analysis : Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a suitable binding model (e.g., one-site) to determine the Kₔ, stoichiometry (n), and enthalpy of binding (ΔH). Confirmation of the Kₔ via ITC provides strong validation of the initial hit.

Protocol 4.2: Structural Elucidation by X-ray Crystallography

Causality: Obtaining a high-resolution crystal structure of the fragment bound to the target protein is the ultimate goal of the initial discovery phase.[3][21] It provides an atomic-level map of the binding interactions, revealing not only that the fragment binds, but precisely how it binds. This structural information is invaluable for guiding the subsequent hit-to-lead campaign.[15]

  • Crystal Soaking : Grow crystals of the target protein. Prepare a soaking solution containing a high concentration of 6-Oxa-1-azaspiro[3.4]octane hemioxalate (e.g., 1-10 mM) in a cryo-protectant-compatible buffer.

  • Fragment Loading : Transfer the protein crystals into the soaking solution for a defined period (ranging from minutes to hours).

  • Cryo-cooling : Retrieve the soaked crystal and flash-cool it in liquid nitrogen.

  • Data Collection : Collect X-ray diffraction data at a synchrotron source.

  • Structure Solution : Process the diffraction data and solve the structure by molecular replacement. A clear, unambiguous electron density for the fragment in the binding site confirms its binding mode and provides the structural blueprint for optimization.

Section 5: Strategies for Hit-to-Lead Optimization

With a validated hit and a co-crystal structure in hand, the focus shifts to improving potency and developing drug-like properties. The structure of 6-Oxa-1-azaspiro[3.4]octane is ideally suited for a "fragment growing" or "elaboration" strategy.[2][14]

The Design-Make-Test-Analyze (DMTA) Cycle: This iterative process is the engine of hit-to-lead optimization.[22][24]

  • Design : Using the co-crystal structure, chemists design modifications to the fragment that are predicted to form additional favorable interactions with the protein. For 6-Oxa-1-azaspiro[3.4]octane, this typically involves derivatizing the secondary amine.

  • Make : Synthetic chemists synthesize the designed analogues.

  • Test : The new compounds are tested for binding affinity (e.g., using SPR or ITC).

  • Analyze : The results, ideally with new structural data, are analyzed to establish a Structure-Activity Relationship (SAR), which informs the next design cycle.

cluster_0 Validated Hit cluster_1 DMTA Cycle Hit 6-Oxa-1-azaspiro[3.4]octane (Kₔ ~500 µM) Structure Co-crystal Structure Reveals Unoccupied Pocket Hit->Structure Design DESIGN: Add group to target pocket via secondary amine Structure->Design Make MAKE: Synthesize Analogue 1 Design->Make Iterate Test TEST: Measure affinity (SPR/ITC) Make->Test Iterate Analyze ANALYZE: Analogue 1 Kₔ = 50 µM (10x Improvement) Test->Analyze Iterate Analyze->Design Iterate Lead Potent Lead Compound (Kₔ < 1 µM) Analyze->Lead

Caption: The fragment growing strategy within the DMTA cycle.

Conclusion

6-Oxa-1-azaspiro[3.4]octane hemioxalate represents a significant step forward in the design of sophisticated fragment libraries. Its inherent three-dimensionality, conformational rigidity, and synthetically accessible vector for elaboration provide a powerful starting point for tackling challenging biological targets. By employing the robust biophysical and structural biology protocols outlined in this guide, researchers can effectively integrate this fragment into their discovery pipelines, increasing the probability of identifying novel, high-quality lead compounds.

References

  • PharmaFeatures. (2024, February 16). Fragment-Based Drug Discovery: A Comprehensive Overview.
  • Technology Networks. (2022, October 14). Fragment-Based Approach To Enhance Drug Discovery Productivity. [Link]

  • Sartorius. Advanced SPR applications accelerate hit identification and validation in fragment‐based drug discovery. [Link]

  • Gritsch, P. J., et al. (2020). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. ChemMedChem. [Link]

  • NextSDS. 6-Oxa-1-azaspiro[3.4]octane hemioxalate — Chemical Substance Information. [Link]

  • SpiroChem. Hit To Lead. [Link]

  • University of Cambridge. (2021, January 12). Studies within Fragment-Based Drug Discovery: Library Synthesis and Hit-to-Lead Optimisation. Apollo - University of Cambridge Repository. [Link]

  • Mortenson, P. N., & Murray, C. W. (2021). Fragment-based drug discovery—the importance of high-quality molecule libraries. RSC Medicinal Chemistry. [Link]

  • SpiroChem. Fragment-Based Lead Generation. [Link]

  • Gritsch, P. J., et al. (2020). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. ResearchGate. [Link]

  • Amar, S., et al. (2020). Integrated Strategy for Lead Optimization Based on Fragment Growing: The Diversity-Oriented-Target-Focused-Synthesis Approach. Journal of Medicinal Chemistry. [Link]

  • Domainex. Hit Identification and Validation Services. [Link]

  • D’Ascenzio, A. J., et al. (2013). Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. Organic Letters. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 55279769, 6-Oxa-2-azaspiro[3.4]octane. [Link]

  • Liu, D., et al. (2023). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols. [Link]

  • Talon, R., et al. (2020). Rapid optimisation of fragments and hits to lead compounds from screening of crude reaction mixtures. Scientific Reports. [Link]

  • Arkin, M., et al. (2014). Fragment-Based Drug Discovery Using NMR Spectroscopy. Annual Reports in Medicinal Chemistry. [Link]

  • Nare, B., et al. (2020). Fragment-based screening with natural products for novel anti-parasitic disease drug discovery. Expert Opinion on Drug Discovery. [Link]

  • van Dongen, M., et al. (2015). Practical aspects of NMR-based fragment screening. Methods in Molecular Biology. [Link]

  • Bruker. Fragment screening by ligand observed nmr. [Link]

  • ResearchGate. (2021). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. [Link]

  • Chen, Y., et al. (2021). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. [Link]

  • Dias, D. M., & Ciulli, A. (2015). Fragment Screening by NMR. Methods in Molecular Biology. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 53438323, 2-Oxa-6-azaspiro[3.4]octane. [Link]

  • Minikel, E. (2016, January 13). NMR fragment screening. CureFFI.org. [Link]

  • Moody, J. D., & Ford, D. D. (2016). Going Small: Using Biophysical Screening to Implement Fragment Based Drug Discovery. Journal of Analytical & Pharmaceutical Research. [Link]

  • Young Research Group. Diversity-Oriented Synthesis of Fragments for Fragment-Based Drug Discovery. [Link]

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  • Liu, D., et al. (2023). Protocol to perform fragment screening using NMR spectroscopy. PubMed. [Link]

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  • Google Patents. CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester.
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Method

Application Note: 6-Oxa-1-azaspiro[3.4]octane as a Next-Generation Building Block for Novel Therapeutics

Executive Summary The pharmaceutical industry's strategic shift away from flat, sp2-rich molecules toward 3D-complex, sp3-rich architectures has elevated the importance of spirocyclic scaffolds. 6-Oxa-1-azaspiro[3.4]octa...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmaceutical industry's strategic shift away from flat, sp2-rich molecules toward 3D-complex, sp3-rich architectures has elevated the importance of spirocyclic scaffolds. 6-Oxa-1-azaspiro[3.4]octane has emerged as a premier bioisostere for saturated heterocycles like morpholine, piperidine, and piperazine[1]. By fusing a four-membered azetidine ring with a five-membered tetrahydrofuran ring, this rigid spirocycle offers a unique vectorization of hydrogen bond acceptors and donors. This application note provides drug development professionals with mechanistic insights, physicochemical profiling, and validated protocols for incorporating 6-oxa-1-azaspiro[3.4]octane into therapeutic pipelines, such as those targeting USP19[2] and neurodegenerative pathways[3].

Scientific Rationale & Physicochemical Profiling

The "Escape from Flatland"

Traditional morpholine and piperazine rings, while synthetically accessible, often suffer from high metabolic liability (e.g., rapid CYP450-mediated N-dealkylation or oxidation) and poor solubility due to their relatively flat, low-energy chair conformations.

Replacing these with 6-oxa-1-azaspiro[3.4]octane introduces several highly desirable causal effects:

  • Steric Shielding: The spiro-carbon (C4) adjacent to the azetidine nitrogen creates a steric bulk that physically blocks metabolizing enzymes, significantly prolonging the molecule's half-life.

  • Altered Basicity: The ring strain inherent to the azetidine system increases the s-character of the N-C bonds, which alters the energy of the nitrogen lone pair. This modulates the pKa, often preventing the basicity-driven hERG toxicity associated with unstrained amines.

  • Spherical 3D Profile: The orthogonal arrangement of the two rings forces the molecule into a more spherical Principal Moment of Inertia (PMI) space, disrupting planar crystal packing and thereby dramatically increasing aqueous solubility.

Quantitative Data Summary
PropertyMorpholine (Traditional)6-Oxa-1-azaspiro[3.4]octaneMechanistic Impact on Drug Design
Molecular Weight 87.12 g/mol 113.16 g/mol Slight mass increase, but remains well within fragment-based drug design (FBDD) limits.
3D Shape (PMI) Rod/Disc-likeSphericalEscapes "flatland"; improves target selectivity and disrupts flat crystal packing for better solubility.
Steric Hindrance at N LowHigh (Adjacent spiro C)Slows down N-glucuronidation and CYP-mediated clearance[1].
Commercial Salt Form Free base (volatile liquid)Hemioxalate / HCl (solid)The spirocycle is supplied as a stable salt to prevent volatility and degradation during storage[4][5].

Strategic Workflows & Visualization

G A Morpholine (Flat Heterocycle) B 6-Oxa-1-azaspiro[3.4]octane (Spirocyclic Core) A->B Bioisosteric Replacement C Enhanced 3D Complexity B->C D Reduced CYP450 Liability C->D E Improved Aqueous Solubility C->E F Optimized Lead Candidate D->F E->F

Workflow demonstrating the bioisosteric replacement strategy to optimize PK properties.

G Core 6-Oxa-1-azaspiro[3.4]octane (Building Block) Amide Amide Coupling (HATU, DIPEA) Core->Amide SNAr SNAr Reaction (Heteroaryl Halide, Base) Core->SNAr RedAm Reductive Amination (Aldehyde, NaBH(OAc)3) Core->RedAm Prod1 Target Series A (e.g., USP19 Inhibitors) Amide->Prod1 Prod2 Target Series B (e.g., JAK Inhibitors) SNAr->Prod2 Prod3 Target Series C (CNS Penetrant Leads) RedAm->Prod3

Divergent synthetic pathways utilizing 6-oxa-1-azaspiro[3.4]octane for library generation.

Experimental Protocols

General Considerations

6-Oxa-1-azaspiro[3.4]octane is commercially available primarily as a hemioxalate[4] or hydrochloride salt[5]. Because the free base has a low molecular weight and can be volatile, it is highly recommended to perform in situ neutralization during reactions rather than attempting to isolate the free base prior to coupling.

Protocol A: High-Throughput Amide Coupling

This protocol is optimized for generating libraries of amide-linked spirocycles, a method heavily utilized in the synthesis of USP19 inhibitors[2].

Causality Insight: Standard coupling reagents like EDC/HOBt often fail or stall with this scaffold. The nitrogen in the azetidine ring is sterically hindered by the adjacent spiro-center. HATU is mandated here because it generates a highly reactive HOAt ester intermediate capable of overcoming this steric barrier.

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried vial under nitrogen, dissolve the target carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF to achieve a 0.2 M concentration.

  • Pre-Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Stir the mixture at room temperature for 15–20 minutes. Self-Validation: The solution will typically turn a pale yellow as the active HOAt ester forms.

  • Amine Addition: Add 6-oxa-1-azaspiro[3.4]octane hemioxalate (1.1 equiv) directly to the activated mixture. The excess DIPEA is precisely calculated to neutralize the hemioxalate salt in situ while maintaining a basic environment for the coupling.

  • Reaction Execution: Stir at room temperature for 12–16 hours.

  • Monitoring: Monitor the reaction via LC-MS. Crucial Note: The spiro-amine lacks a UV chromophore. You must rely on the disappearance of the UV trace of the starting carboxylic acid, or utilize an Evaporative Light Scattering Detector (ELSD) to track the amine consumption.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (typically a gradient of DCM to 10% MeOH in DCM).

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

This protocol is utilized for appending the spirocycle to heteroaromatic cores, a common strategy in the development of kinase inhibitors (e.g., JAK inhibitors)[6].

Causality Insight: The azetidine nitrogen in the spiro[3.4] system exhibits lower nucleophilicity than an unstrained secondary amine (like piperidine). The increased s-character of the N-C bonds lowers the HOMO energy of the nitrogen lone pair. Consequently, elevated thermal energy is required to drive the SNAr reaction to completion.

Step-by-Step Methodology:

  • Setup: In a heavy-walled microwave vial equipped with a stir bar, combine the heteroaryl halide (e.g., a 2-chloropyrimidine derivative) (1.0 equiv) and 6-oxa-1-azaspiro[3.4]octane hydrochloride (1.5 equiv) in anhydrous N-Methyl-2-pyrrolidone (NMP) (0.5 M).

  • Base Addition: Add anhydrous K₂CO₃ (3.0 equiv). A strong, non-nucleophilic inorganic base is required to neutralize the HCl salt and act as an acid scavenger without competing for the electrophile.

  • Heating: Seal the vial with a crimp cap. Heat the reaction mixture at 100 °C in an oil bath for 4 hours, or alternatively, subject it to microwave irradiation at 120 °C for 30 minutes.

  • Monitoring: Check conversion via LC-MS. If starting material persists, add an additional 0.5 equiv of the spirocycle salt and heat for another hour.

  • Workup & Purification: Cool the mixture to room temperature, dilute with water, and extract with DCM. Dry the organic phase over Na₂SO₄, concentrate, and purify via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA modifier) to isolate the product.

Sources

Application

Application Note: Strategic Incorporation of the 6-Oxaspiro[3.4]octane Scaffold in Drug Discovery

Executive Summary & Mechanistic Rationale The transition from planar, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds—often termed "escaping flatland"—is a cornerstone of modern medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The transition from planar, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds—often termed "escaping flatland"—is a cornerstone of modern medicinal chemistry. Among these scaffolds, the 6-oxaspiro[3.4]octane moiety has emerged as a highly valuable structural motif. By incorporating a rigid spirocyclic core with an embedded oxygen heteroatom, this scaffold offers precise spatial orientation of functional groups, which directly translates to enhanced binding affinity and target selectivity.

Furthermore, the integration of 6-oxaspiro[3.4]octane significantly increases the fraction of sp3-hybridized carbons (Fsp3) in drug candidates. Higher Fsp3 values are statistically correlated with improved clinical success rates due to enhanced aqueous solubility and reduced off-target promiscuity (e.g., lower DNA intercalation toxicity).

G A Incorporation of 6-oxaspiro[3.4]octane Scaffold B Increased Fsp3 Character A->B C Rigid 3D Vectorization A->C D Disruption of Crystal Packing B->D E Evasion of CYP450 Epoxidation B->E F Precise Pharmacophore Alignment C->F G Enhanced Aqueous Solubility D->G H Improved Metabolic Stability E->H I Higher Target Selectivity F->I

Mechanistic pathway illustrating how the 6-oxaspiro[3.4]octane scaffold improves drug profiles.

Physicochemical Profiling

Replacing traditional flat rings (e.g., phenyl or heteroaryl groups) with a 6-oxaspiro[3.4]octane core fundamentally alters the physicochemical properties of a drug candidate. The table below summarizes the quantitative and qualitative shifts observed during such bioisosteric replacements.

PropertyTraditional Planar Motif (e.g., Phenyl)6-Oxaspiro[3.4]octane ScaffoldMechanistic Causality & Advantage
Fsp3 Fraction 0.0 (Fully sp2)1.0 (Fully sp3)Increased 3D character reduces flat-intercalation toxicity and improves clinical translation.
Aqueous Solubility (LogS) Poor to ModerateHighThe spirocyclic geometry disrupts flat crystal lattice packing, lowering melting points and increasing dissolution rates.
Metabolic Stability (CLint) Susceptible to CYP epoxidationHighly StableThe lack of aromatic π-electrons prevents rapid CYP450-mediated epoxidation, often prolonging half-life.
Vectorization Angles 120° (Planar)~90°/109° (Orthogonal)Enables the exploration of deep, 3D binding pockets inaccessible to flat aromatic rings[1].

Pharmacological Applications

The unique vectorization provided by spirocyclic scaffolds has been successfully leveraged across diverse therapeutic areas. For example, related spirocyclic derivatives have been identified as potent antagonists for the sigma-1 receptor (σ1R), a critical target for pain management. They are also integral to the design of muscarinic M4 receptor agonists for central nervous system (CNS) indications. More recently, the 6-oxaspiro[3.4]octane moiety has been incorporated into novel inhibitors targeting wild-type c-kit kinase, demonstrating its utility in oncology and mast-cell associated diseases[2].

Synthetic Methodologies & Self-Validating Protocols

To effectively utilize the 6-oxaspiro[3.4]octane scaffold, medicinal chemists typically employ one of two primary strategies: late-stage derivatization of a commercially available precursor, or de novo cyclization.

G A 6-Oxaspiro[3.4]octan-2-one (Commercially Available) B 6-Oxaspiro[3.4]octan-2-amine (Versatile Synthon) A->B Reductive Amination (NH4OAc, NaBH3CN) C Amide/Urea Derivatives (e.g., c-Kit Inhibitors) B->C HATU, R-COOH or Isocyanates D N-Aryl Derivatives (e.g., Sigma-1 Antagonists) B->D Buchwald-Hartwig or SNAr

Divergent synthetic workflow for derivatizing 6-oxaspiro[3.4]octan-2-one into bioactive compounds.

Protocol A: Reductive Amination of 6-Oxaspiro[3.4]octan-2-one

The most direct route to incorporating this moiety is through the reductive amination of 6-oxaspiro[3.4]octan-2-one to yield 6-oxaspiro[3.4]octan-2-amine, a versatile synthon that can be rapidly diversified.

Causality & Design: Ammonium acetate is used in large excess to drive the equilibrium toward the imine/iminium intermediate. Sodium cyanoborohydride (NaBH3CN) is selected as the reducing agent because it is stable at the slightly acidic pH required for imine formation and selectively reduces the iminium ion without reducing the unreacted starting ketone.

Step-by-Step Procedure:

  • Imine Formation: Dissolve 6-oxaspiro[3.4]octan-2-one (1.0 eq) in anhydrous methanol (0.2 M concentration). Add ammonium acetate (10.0 eq).

    • Self-Validation: Stir at room temperature for 2 hours. Monitor the consumption of the ketone via TLC. Because the ketone lacks a UV chromophore, use a KMnO4 stain to visualize the starting material.

  • Reduction: Once imine formation is complete, cool the reaction mixture to 0 °C. Add NaBH3CN (1.5 eq) portion-wise to control the exothermic reduction and prevent over-reduction side reactions.

  • Maturation: Allow the reaction to warm to room temperature and stir for 12 hours.

    • Self-Validation: Analyze an aliquot via LC-MS to confirm the presence of the primary amine mass [M+H]+.

  • Workup: Quench the reaction by carefully adding saturated aqueous NaHCO3 until gas evolution ceases (neutralizing residual hydride). Extract the aqueous layer with a mixture of Chloroform/Isopropanol (3:1) to ensure high recovery of the highly polar amine.

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via reverse-phase chromatography (C18, Water/Acetonitrile with 0.1% TFA) to yield the pure amine as a TFA salt.

Protocol B: De Novo Gold-Catalyzed Synthesis of the Spirocyclic Core

When specific substitution patterns on the oxetane or tetrahydrofuran rings are required, de novo synthesis is necessary. A highly efficient method involves the gold-catalyzed reaction of bis-homopropargylic alcohols with azalactones[1].

Causality & Design: The gold catalyst (e.g., Ph3PAuCl activated by AgOTf) acts as a soft Lewis acid, selectively activating the alkyne of the bis-homopropargylic alcohol for nucleophilic attack. The phosphoric acid co-catalyst facilitates crucial proton-transfer steps during the cascade cyclization, ensuring high yields of the spirocyclic adduct[1].

Step-by-Step Procedure:

  • Catalyst Activation: In a flame-dried Schlenk flask under argon, combine Ph3PAuCl (5 mol%) and AgOTf (5 mol%) in anhydrous 1,2-dichloroethane (DCE). Stir for 15 minutes in the dark to generate the active cationic gold species.

    • Self-Validation: The formation of a white precipitate (AgCl) visually confirms successful activation of the catalyst.

  • Reaction Assembly: Add the bis-homopropargylic alcohol (1.0 eq), the azalactone (1.2 eq), and diphenyl phosphate (10 mol%) to the activated catalyst suspension.

  • Cyclization: Heat the mixture to 70 °C.

    • Self-Validation: Monitor the reaction via LC-MS. The cascade reaction typically reaches completion within 4–6 hours, indicated by the total disappearance of the alkyne starting material.

  • Isolation: Cool to room temperature, filter through a short pad of Celite to remove the gold/silver salts, and concentrate the filtrate.

  • Purification: Purify the crude residue by silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the functionalized 6-oxaspiro[3.4]octane adduct[1].

References

  • Title: The Untapped Potential of 6-Oxaspiro[3.4]octan-2-one in Bioactive Molecule Synthesis: A Guide for Researchers Source: Benchchem URL:

  • Title: Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Source: Chemical Reviews - ACS Publications URL: 1

  • Title: US20240262826A1 - Wild type kit inhibitors Source: Google Patents URL: 2

Sources

Method

Application Note: Advanced Synthetic Strategies for Functionalized 6-Oxa-1-azaspirooctanes

Application Note: Advanced Synthetic Strategies for Functionalized 6-Oxa-1-azaspiro[1]octanes Introduction & Mechanistic Rationale Spirocyclic scaffolds have emerged as critical structural motifs in modern medicinal chem...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Synthetic Strategies for Functionalized 6-Oxa-1-azaspiro[1]octanes

Introduction & Mechanistic Rationale

Spirocyclic scaffolds have emerged as critical structural motifs in modern medicinal chemistry, offering rigid, three-dimensional architectures that serve as superior bioisosteres for traditional flat heterocycles like morpholine and piperazine[1]. Among these, the 6-oxa-1-azaspiro[2]octane system—a highly strained azetidine-tetrahydrofuran spirocycle—provides unique, well-defined exit vectors that enhance target selectivity and improve physicochemical properties such as aqueous solubility and metabolic stability[1].

The synthesis of 6-oxa-1-azaspiro[2]octanes presents a distinct topological challenge due to the high ring strain of the azetidine core and the steric hindrance at the spirocyclic quaternary center. Traditional approaches often fail due to competitive elimination or ring-opening side reactions. To overcome this, the most elegant and stereocontrolled pathway is the Staudinger/Metathesis Sequence [1]. This route constructs a spiro-fused β -lactam via a [2+2] cycloaddition, followed by ring-closing metathesis (RCM) to form the oxygen-containing ring, and concludes with the reduction of the lactam to the target azetidine.

Retrosynthetic Analysis & Route Selection

Expertise & Experience Insight: The choice of the Staudinger/RCM sequence over simple intramolecular alkylation is dictated by the need for dense functionalization. This sequence allows for orthogonal protection and the introduction of diverse functional groups on the tetrahydrofuran ring prior to the final ring closure, which is highly advantageous for Structure-Activity Relationship (SAR) profiling in drug discovery[3].

SyntheticRoute Starting Imine + Acid Chloride (Starting Materials) Acyclic Acyclic Diene (Pre-Metathesis) Starting->Acyclic Staudinger Cycloaddition BetaLactam Spiro-Fused β-Lactam (Intermediate) Acyclic->BetaLactam ROM/RCM (Grubbs Catalyst) Target 6-Oxa-1-azaspiro[3.4]octane (Target Scaffold) BetaLactam->Target Reduction (Lactam to Azetidine)

Retrosynthetic and forward synthetic workflow for 6-oxa-1-azaspiro[2]octanes.

Quantitative Data & Reagent Optimization

The efficiency of the Staudinger cycloaddition is highly dependent on the choice of base and solvent, which dictate the rate of ketene generation versus unwanted ketene dimerization[3]. Table 1 summarizes the optimization parameters for the formation of the intermediate spiro- β -lactam.

Table 1: Optimization of Staudinger Cycloaddition Conditions

Base (2.0 eq)SolventTemp (°C)Yield (%)Diastereomeric Ratio (cis:trans)
Et 3​ NDCM25453:1
DIPEAToluene110655:1
Et 3​ NToluene11082>10:1

Table 2: Catalyst Screening for Ring-Closing Metathesis (RCM)

CatalystLoading (mol%)SolventTime (h)Yield (%)
Grubbs 1st Gen5DCM2430 (Incomplete conversion)
Grubbs 2nd Gen2DCM491
Hoveyda-Grubbs 2nd Gen2Toluene295

Causality Note: Grubbs 1st Generation catalyst performs poorly due to the coordinating nature of the β -lactam nitrogen and oxygen atoms. The increased Lewis acidity and stability of the ruthenium-alkylidene bond in 2nd Generation and Hoveyda-Grubbs catalysts overcome this chelation effect, driving the metathesis to completion.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of the Spiro-Fused β -Lactam via Staudinger Cycloaddition

Mechanistic Grounding: The reaction proceeds via the in situ generation of a ketene from an acid chloride. The imine undergoes nucleophilic attack on the ketene to form a zwitterionic intermediate, which then undergoes a conrotatory ring closure to yield the β -lactam core[4].

StaudingerMechanism AcidChloride Acid Chloride Ketene Ketene (in situ) AcidChloride->Ketene Base (Et3N) Zwitterion Zwitterionic Intermediate Ketene->Zwitterion + Imine Imine Imine Imine->Zwitterion Conrotatory Conrotatory Ring Closure Zwitterion->Conrotatory Disrotatory forbidden BetaLactam β-Lactam Core Conrotatory->BetaLactam

Mechanistic pathway of the Staudinger[2+2] cycloaddition forming the β-lactam.

Materials:

  • Acyclic imine derivative (1.0 equiv)

  • Acid chloride (e.g., 3-butenoyl chloride) (1.5 equiv)

  • Triethylamine (Et 3​ N) (2.0 equiv)

  • Anhydrous Toluene

Procedure:

  • Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel under an argon atmosphere.

  • Imine Solution: Dissolve the imine (10.0 mmol) in anhydrous toluene (50 mL). Add Et 3​ N (20.0 mmol) and heat the mixture to a gentle reflux (110 °C)[3].

  • Ketene Generation: Dissolve the acid chloride (15.0 mmol) in anhydrous toluene (20 mL). Transfer this to the dropping funnel.

  • Addition: Add the acid chloride solution dropwise over 2 hours. Crucial Step: Slow addition is mandatory to maintain a low steady-state concentration of the highly reactive ketene, thereby preventing its dimerization into diketene byproducts[3].

  • Completion: Stir at reflux for an additional 4 hours. Monitor by TLC (Hexanes/EtOAc 7:3) until the imine is completely consumed.

  • Workup: Cool to room temperature. Quench with saturated aqueous NaHCO 3​ (50 mL). Extract with EtOAc (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

  • Purification: Purify via flash column chromatography to afford the spiro- β -lactam.

Protocol B: Ring-Closing Metathesis (RCM) to the Tetrahydrofuran Core

Materials:

  • Spiro- β -lactam diene precursor (1.0 equiv)

  • Hoveyda-Grubbs 2nd Generation Catalyst (0.02 equiv)

  • Anhydrous, degassed Dichloromethane (DCM)

Procedure:

  • Degassing: Dissolve the diene (5.0 mmol) in anhydrous DCM (100 mL, 0.05 M concentration). Sparge the solution with argon for 30 minutes. Crucial Step: High dilution (0.05 M or lower) is required to favor intramolecular RCM over intermolecular cross-metathesis (oligomerization).

  • Catalyst Addition: Add the Hoveyda-Grubbs 2nd Gen catalyst (0.1 mmol) in one portion. The solution will turn a characteristic light green/brown.

  • Reaction: Heat the mixture to 40 °C (reflux) for 2-4 hours under argon.

  • Quenching: Cool to room temperature. Add ethyl vinyl ether (1.0 mL) and stir for 30 minutes to quench the active ruthenium carbene species.

  • Purification: Concentrate the mixture and purify directly via silica gel chromatography to yield the unsaturated 6-oxa-1-azaspiro[2]octane lactam derivative.

Protocol C: Reduction of the β -Lactam to the Azetidine Core

Materials:

  • 6-Oxa-1-azaspiro[2]octane lactam (1.0 equiv)

  • Lithium Aluminum Hydride (LiAlH 4​ , 2.0 M in THF) (3.0 equiv)

  • Anhydrous THF

Procedure:

  • Setup: In a flame-dried flask under argon, dissolve the lactam (3.0 mmol) in anhydrous THF (30 mL) and cool to 0 °C using an ice bath.

  • Hydride Addition: Add the LiAlH 4​ solution (9.0 mmol) dropwise over 15 minutes. Caution: Highly exothermic reaction with the evolution of hydrogen gas[3].

  • Reduction: Remove the ice bath and heat the reaction to 65 °C (reflux) for 12 hours. The high ring strain of the β -lactam requires elevated temperatures and prolonged heating for complete reduction to the corresponding azetidine[3].

  • Fieser Workup: Cool to 0 °C. Carefully add water ( x mL, where x = grams of LiAlH 4​ used), followed by 15% aqueous NaOH ( x mL), and finally water ( 3x mL). Stir vigorously for 30 minutes until a white, granular precipitate forms. This self-validating workup ensures the destruction of reactive hydrides and traps aluminum salts in an easily filterable matrix.

  • Isolation: Filter the suspension through a pad of Celite, washing thoroughly with THF. Concentrate the filtrate to yield the functionalized 6-oxa-1-azaspiro[2]octane.

Trustworthiness & Analytical Validation

To ensure the integrity of the synthesized 6-oxa-1-azaspiro[2]octane, rigorous analytical validation is required. The azetidine protons typically appear as distinct multiplets between δ 3.20–3.80 ppm in 1 H NMR, while the spirocyclic quaternary carbon is a characteristic diagnostic peak in 13 C NMR, usually resonating between δ 65–75 ppm depending on the adjacent heteroatoms. High-Resolution Mass Spectrometry (HRMS) must be used to confirm the exact mass, particularly to rule out ring-opened polymeric byproducts.

References

  • Carreira, E. M.; Fessard, T. C. "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 2014.

  • Papillon, J. P. N.; Taylor, R. J. K. "The Staudinger reaction of imines derived from 7-oxanorbornenone: Formation of spiranic oxazinone versus β-lactam rings." Tetrahedron Letters, 2002.

  • Burkhard, J. A. et al. "Development of a Large-Scale Route to an MCH1 Receptor Antagonist: Investigation of a Staudinger Ketene–Imine Cycloaddition in Batch and Flow Mode." Organic Process Research & Development, 2015.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Oxa-1-azaspiro[3.4]octane Hemioxalate

Welcome to the technical support center for the synthesis of 6-Oxa-1-azaspiro[3.4]octane hemioxalate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challeng...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 6-Oxa-1-azaspiro[3.4]octane hemioxalate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis and to provide actionable solutions to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 6-Oxa-1-azaspiro[3.4]octane?

A1: The synthesis of 6-Oxa-1-azaspiro[3.4]octane typically involves the construction of the spirocyclic core through the formation of the tetrahydrofuran ring fused to the azetidine ring. A prevalent strategy involves the intramolecular cyclization of a suitably substituted azetidine precursor. One common approach starts with a protected 3-azetidinemethanol derivative which is then reacted with an epoxide or a protected diol that can be converted into a leaving group to facilitate the final ring closure.

Q2: Why is the hemioxalate salt form often preferred for this compound?

A2: The hemioxalate salt of 6-Oxa-1-azaspiro[3.4]octane is frequently prepared to improve the compound's crystallinity, stability, and handling properties. Free amines can be challenging to purify and may be less stable for long-term storage. The formation of a crystalline salt like the hemioxalate facilitates purification through recrystallization and provides a well-defined solid with a sharp melting point, which is crucial for pharmaceutical development.

Q3: What are the critical quality attributes to monitor during the synthesis?

A3: Throughout the synthesis, it is crucial to monitor the reaction progress and the purity of intermediates. Key analytical techniques include:

  • Thin Layer Chromatography (TLC): For rapid monitoring of reaction completion and identification of major byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of intermediates and the final product.

  • Mass Spectrometry (MS): To verify the molecular weight of the desired compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product and intermediates.

Q4: Can the order of ring formation be reversed?

A4: While less common, it is theoretically possible to construct the azetidine ring onto a pre-existing tetrahydrofuran derivative. However, the more established routes that build the tetrahydrofuran ring from an azetidine precursor are generally more convergent and utilize more readily available starting materials.

Troubleshooting Guide: Improving Yield and Purity

This section addresses specific issues that may arise during the synthesis of 6-Oxa-1-azaspiro[3.4]octane hemioxalate.

Problem 1: Low Yield in the N-Alkylation Step

Question: I am observing a low yield during the N-alkylation of the protected 3-hydroxymethylazetidine with an epoxide equivalent (e.g., epichlorohydrin or a protected glycidol). What are the likely causes and how can I improve the yield?

Answer: Low yields in this step often stem from several factors, including steric hindrance, the choice of base and solvent, and the reactivity of the electrophile.

Potential Causes & Solutions:

Cause Explanation Recommended Solution
Inadequate Base The chosen base may not be strong enough to deprotonate the azetidine nitrogen efficiently, leading to a slow or incomplete reaction.Switch to a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Ensure the reaction is conducted under anhydrous conditions as these bases are water-sensitive.
Solvent Effects The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.A polar aprotic solvent like DMF or DMSO is generally preferred as it can stabilize the transition state of the S(_N)2 reaction.
Steric Hindrance The protecting group on the azetidine nitrogen can sterically hinder the approach of the electrophile.If using a bulky protecting group like Boc, consider switching to a smaller group like Cbz or ensuring the reaction temperature is optimized to overcome the activation energy barrier.
Side Reactions The epoxide can undergo undesired side reactions, such as polymerization or reaction with the solvent.Add the epoxide slowly to the reaction mixture to maintain a low concentration and minimize side reactions. Running the reaction at a lower temperature can also help.
Problem 2: Inefficient Intramolecular Cyclization

Question: The intramolecular cyclization to form the spirocyclic core is sluggish and results in a mixture of products. How can I promote the desired cyclization?

Answer: The efficiency of the intramolecular cyclization is highly dependent on the reaction conditions that favor the formation of the five-membered tetrahydrofuran ring.

Experimental Workflow for Optimizing Intramolecular Cyclization:

Caption: Workflow for optimizing the intramolecular cyclization step.

Key Considerations:

  • Williamson Ether Synthesis Approach: This is a common method where the terminal hydroxyl group is deprotonated with a strong base to act as a nucleophile, which then displaces an intramolecular leaving group (e.g., a tosylate or mesylate).

    • Base and Solvent: The choice of base is critical. A strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF or DMF is often effective.

    • Leaving Group: Ensure you have a good leaving group on the carbon that will become part of the ether linkage. Tosylates (Ts) or mesylates (Ms) are commonly used.

  • Mitsunobu Reaction: This can be an alternative for direct cyclization of a diol precursor. However, it can be prone to side reactions and the purification of the product from the triphenylphosphine oxide byproduct can be challenging.

Problem 3: Difficulty in a Crystalline Hemioxalate Salt Formation

Question: I am struggling to obtain a crystalline solid after adding oxalic acid. The product either remains an oil or precipitates as an amorphous solid. What can I do to induce crystallization?

Answer: The formation of a crystalline salt is a critical step for purification and handling. Several factors can influence the crystallization process.

Troubleshooting Crystallization:

Issue Potential Cause Suggested Solution
Oiling Out The product is not soluble in the chosen solvent system at elevated temperatures, or the solution is too concentrated.Try a different solvent or a mixture of solvents. For instance, if you are using isopropanol, try adding a co-solvent like ethyl acetate or acetone. Seeding the solution with a small crystal of the desired product can also induce crystallization.
Amorphous Precipitate The precipitation is occurring too rapidly, not allowing for the formation of an ordered crystal lattice.Slow down the cooling process. A slow, controlled cooling rate is often key to obtaining good quality crystals. You can also try dissolving the amorphous solid in a minimal amount of a suitable solvent and then slowly adding an anti-solvent to induce crystallization.
Incorrect Stoichiometry The ratio of the free base to oxalic acid is not optimal for the formation of the hemioxalate salt.Carefully control the stoichiometry. The theoretical ratio is 2 moles of the amine to 1 mole of oxalic acid. It is advisable to add the oxalic acid solution dropwise to a solution of the free base.
Impurities Present Impurities can inhibit crystal growth.Ensure the free base is of high purity before attempting salt formation. A preliminary purification by column chromatography may be necessary.

Reaction Pathway and Key Control Points:

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Deprotection cluster_3 Step 4: Salt Formation A Protected 3-Hydroxymethylazetidine C Intermediate Amino Alcohol A->C Base, Solvent B Epoxide Equivalent B->C D Activation of Hydroxyl C->D e.g., TsCl, Pyridine E 6-Oxa-1-azaspiro[3.4]octane (Protected) D->E Base (e.g., NaH) F 6-Oxa-1-azaspiro[3.4]octane (Free Base) E->F e.g., H2, Pd/C for Cbz H 6-Oxa-1-azaspiro[3.4]octane Hemioxalate F->H Solvent (e.g., IPA) G Oxalic Acid G->H

Caption: General synthetic pathway for 6-Oxa-1-azaspiro[3.4]octane hemioxalate.

Experimental Protocols

Protocol 1: General Procedure for Intramolecular Cyclization (Williamson Ether Synthesis)

  • Preparation: To a solution of the N-protected azetidine diol precursor in anhydrous THF (0.1 M), add pyridine (1.5 equivalents). Cool the mixture to 0 °C.

  • Activation: Slowly add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C. Allow the reaction to stir at this temperature for 2-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Cyclization: Dissolve the crude tosylate in anhydrous DMF (0.1 M). To this solution, add sodium hydride (60% dispersion in mineral oil, 1.5 equivalents) portion-wise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 4-12 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Purification: After cooling to room temperature, carefully quench the reaction with water. Extract the product with a suitable organic solvent. The crude product can then be purified by column chromatography.

Protocol 2: Hemioxalate Salt Formation

  • Preparation: Dissolve the purified 6-Oxa-1-azaspiro[3.4]octane free base in isopropanol (IPA) or another suitable solvent (approximately 5-10 volumes).

  • Acid Addition: In a separate flask, dissolve oxalic acid (0.5 equivalents) in the same solvent.

  • Crystallization: Slowly add the oxalic acid solution to the solution of the free base at room temperature or slightly elevated temperature (e.g., 40 °C) with stirring.

  • Isolation: Allow the mixture to cool to room temperature and then further cool in an ice bath to maximize precipitation. Collect the crystalline solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

References

  • Anderson, K. W., et al. (2005). A Practical Synthesis of the Potent and Selective 5-HT1D Agonist PNU-141857E. The Journal of Organic Chemistry, 68(24), 9563–9572. [Link]

Optimization

Technical Support Center: Purification of 6-Oxa-1-azaspiro[3.4]octane Derivatives

Welcome to the technical support center for the purification of 6-Oxa-1-azaspiro[3.4]octane derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubles...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 6-Oxa-1-azaspiro[3.4]octane derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this valuable class of spirocyclic compounds.

The unique three-dimensional structure of 6-Oxa-1-azaspiro[3.4]octane derivatives makes them privileged scaffolds in medicinal chemistry. Their conformational rigidity can lead to improved potency, selectivity, and metabolic stability in drug candidates. However, the same structural features, including the presence of a basic nitrogen and a polar ether linkage, can present specific purification challenges. This guide offers practical, field-proven insights to help you navigate these complexities and achieve high purity for your target compounds.

Troubleshooting Guide

This section addresses common problems encountered during the purification of 6-Oxa-1-azaspiro[3.4]octane derivatives in a question-and-answer format.

Issue 1: Poor Separation and Peak Tailing in Flash Chromatography on Silica Gel

Q: I'm observing significant peak tailing and co-elution of my 6-Oxa-1-azaspiro[3.4]octane derivative with polar impurities during silica gel flash chromatography. What's causing this and how can I fix it?

A: This is a classic issue when purifying basic compounds like your spirocyclic amine on acidic silica gel. The free silanol groups on the silica surface can strongly and often irreversibly interact with the basic nitrogen atom of your compound, leading to the observed tailing and poor separation.[1]

Causality: The interaction is an acid-base phenomenon. The lone pair of electrons on the nitrogen atom forms a strong hydrogen bond or even a salt with the acidic silanol groups. This slows the elution of the compound and creates a "tail" as the molecule gradually desorbs from the stationary phase.

Solutions:

  • Mobile Phase Modification: The most common and effective solution is to add a basic modifier to your eluent to "neutralize" the silica gel surface.[1][2]

    • Triethylamine (TEA): Add 0.1-1% triethylamine to your mobile phase. TEA is a volatile base that will compete with your compound for the acidic sites on the silica, leading to sharper peaks and improved resolution.

    • Ammonium Hydroxide: A solution of 1-2% ammonium hydroxide in methanol can be used as a polar component in your eluent system (e.g., in a dichloromethane/methanol gradient). This is particularly effective for highly polar derivatives.[3]

  • Use of Treated Silica Gel:

    • Amine-functionalized silica: This type of stationary phase has a chemically bonded amine that deactivates the acidic silanol groups, significantly reducing tailing for basic compounds.[1]

    • Neutralized Silica Gel: You can pre-treat standard silica gel by slurrying it in your initial eluent containing triethylamine before packing the column.

  • Alternative Stationary Phases: For particularly challenging separations, consider using a less acidic stationary phase like alumina (basic or neutral grade).

Issue 2: N-Boc Derivative is Unstable on Silica Gel

Q: My N-Boc protected 6-Oxa-1-azaspiro[3.4]octane derivative appears to be degrading or losing the Boc group during flash chromatography. How can I purify it without decomposition?

A: The tert-butoxycarbonyl (Boc) protecting group is known to be labile under acidic conditions.[4][5] The inherent acidity of silica gel can be sufficient to cause partial or complete deprotection, leading to the free amine which will then exhibit the tailing issues described in Issue 1.

Causality: The acidic silanol groups on the silica surface can protonate the carbonyl oxygen of the Boc group, initiating its cleavage to release the free amine, isobutylene, and carbon dioxide.

Solutions:

  • Neutralize the Silica Gel: As with the free amine, pre-treating the silica gel with a triethylamine-containing eluent is crucial to prevent Boc group cleavage.

  • Reversed-Phase Chromatography: If the compound is sufficiently non-polar, reversed-phase flash chromatography on a C18-functionalized silica gel is an excellent alternative. The mobile phase is typically a mixture of water and acetonitrile or methanol, which is a non-acidic environment.

  • Aqueous Work-up Purification: For small-scale purifications, a carefully designed series of aqueous extractions can sometimes remove impurities without the need for chromatography. For instance, if your impurities are non-basic, you can dissolve your crude product in an organic solvent like ethyl acetate, wash with a mild aqueous acid (e.g., 1M citric acid) to protonate and extract your amine into the aqueous layer, then basify the aqueous layer and re-extract your purified product back into an organic solvent.

Issue 3: Difficulty in Removing a Highly Polar, Water-Soluble Impurity

Q: My synthesis of a 6-Oxa-1-azaspiro[3.4]octane derivative has a persistent, highly polar impurity that co-elutes with my product in reversed-phase HPLC and is difficult to remove by extraction. What are my options?

A: Highly polar compounds can be challenging to retain and separate on standard reversed-phase columns.[6][7] The impurity might be a salt, a starting material, or a byproduct with multiple polar functional groups.

Solutions:

  • Specialized HPLC Columns:

    • Polar-Embedded Phases: These are C18 columns with a polar group (e.g., amide or carbamate) embedded in the alkyl chain. They offer better retention for polar analytes in highly aqueous mobile phases.

    • Hypercarb (Porous Graphitic Carbon) Columns: These columns provide excellent retention for very polar compounds and operate via a different mechanism than C18 phases, which may provide the selectivity you need.[6]

  • Recrystallization as a Salt: If your product is a solid, forming a salt and recrystallizing it can be a highly effective method for removing impurities with different solubility profiles.[2]

    • Protocol for Dihydrochloride Salt Formation and Recrystallization:

      • Dissolve the crude free base in a minimal amount of a solvent like isopropanol or methanol.

      • Add a stoichiometric amount (2 equivalents) of a solution of HCl in a non-polar solvent like diethyl ether or isopropanol. The dihydrochloride salt should precipitate.

      • Collect the crude salt by filtration.

      • Experimentally determine a suitable solvent system for recrystallization (e.g., ethanol/water, methanol/diethyl ether). Dissolve the salt in a minimal amount of the hot solvent and allow it to cool slowly to form pure crystals.

  • Solid-Phase Extraction (SPE): For some applications, a C18 SPE cartridge can be used for a rapid, bench-top purification, which can be gentler on sensitive molecules than preparative HPLC.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose flash chromatography system for a library of 6-Oxa-1-azaspiro[3.4]octane derivatives with varying polarity?

A1: For a diverse library, a gradient of ethyl acetate in hexanes is a good starting point for less polar derivatives. For more polar compounds, a gradient of methanol in dichloromethane is often effective.[9] In both cases, the addition of 0.5-1% triethylamine to the mobile phase is highly recommended to ensure good peak shape and reproducibility.[1][2]

Q2: My 6-Oxa-1-azaspiro[3.4]octane derivative is an oil. How can I obtain it as a solid for easier handling and storage?

A2: If the free base is an oil, converting it to a salt is the most common way to induce crystallization. The oxalate or hydrochloride salts are often crystalline and more stable.[10] Experiment with different acids (e.g., oxalic acid, hydrochloric acid, tartaric acid) and solvent systems to find conditions that yield a stable, crystalline solid.

Q3: I am synthesizing a chiral 6-Oxa-1-azaspiro[3.4]octane derivative as a mixture of diastereomers. How can I separate them?

A3: The separation of diastereomers is often achievable using standard chromatography techniques because they have different physical properties.

  • Flash Chromatography: Careful optimization of the mobile phase polarity in normal-phase flash chromatography can often resolve diastereomers.

  • Preparative HPLC: If flash chromatography is unsuccessful, preparative HPLC on a silica gel or a C18 column often provides the necessary resolution to separate diastereomers.[11] Chiral HPLC is generally not required for diastereomer separation.

Q4: How can I confirm the purity and structure of my final 6-Oxa-1-azaspiro[3.4]octane derivative?

A4: A combination of analytical techniques is essential for full characterization:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the core structure and the presence or absence of impurities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

  • HPLC-MS: This is an excellent tool to assess purity. An isocratic or gradient method can be developed to separate your main compound from any minor impurities, and the mass spectrometer will help in their identification.

Experimental Protocols & Workflows

Protocol 1: General Purpose Flash Chromatography of a Basic 6-Oxa-1-azaspiro[3.4]octane Derivative
  • TLC Analysis: Develop a suitable solvent system using thin-layer chromatography (TLC). A good Rf value for your product is typically between 0.2 and 0.4. A common starting point is a gradient of ethyl acetate in hexanes or methanol in dichloromethane. Add 1% triethylamine to the TLC developing chamber.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% hexanes with 1% TEA). Pack the column with this slurry.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. If solubility is an issue, adsorb the crude material onto a small amount of silica gel, dry it, and load the dry powder onto the top of the column.

  • Elution: Run the column using a gradient of your chosen solvent system, always maintaining the 1% triethylamine concentration.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure. To remove the triethylamine, the residue can be co-evaporated with a solvent like toluene.

Workflow: Selecting a Purification Method

Purification_Decision_Tree start Crude Product is_solid Is the product a solid? start->is_solid is_basic Is the free base stable? is_solid->is_basic No (Oil) recrystallize Recrystallization (as free base or salt) is_solid->recrystallize Yes flash_chrom Flash Chromatography (Silica, basic modifier) is_basic->flash_chrom Yes salt_formation Form a salt and attempt recrystallization is_basic->salt_formation No / Unstable prep_hplc Preparative HPLC (Normal or Reversed-Phase) flash_chrom->prep_hplc If separation is poor recrystallize->prep_hplc If still impure salt_formation->prep_hplc If salt is not crystalline or still impure

Sources

Troubleshooting

Troubleshooting guide for the reductive amination of 6-oxaspiro[3.4]octan-2-one

Welcome to the technical support center for the reductive amination of 6-oxaspiro[3.4]octan-2-one. This guide is designed for researchers, scientists, and drug development professionals who are looking to leverage this u...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the reductive amination of 6-oxaspiro[3.4]octan-2-one. This guide is designed for researchers, scientists, and drug development professionals who are looking to leverage this unique spirocyclic ketone in their synthetic endeavors. The transformation of 6-oxaspiro[3.4]octan-2-one to its corresponding amine is a critical step in the synthesis of novel bioactive molecules, and this guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the potential challenges of this reaction.

Introduction to the Reductive Amination of a Spirocyclic Ketone

The reductive amination of 6-oxaspiro[3.4]octan-2-one presents a unique set of challenges due to the inherent steric hindrance and ring strain of the spirocyclic system, which incorporates a cyclobutanone moiety. While the fundamental principles of reductive amination apply, the specific reactivity of this ketone necessitates careful consideration of reaction parameters to achieve optimal yields and purity. This guide will address common issues encountered during this transformation, from sluggish reactions and low yields to the formation of undesirable byproducts.

Frequently Asked Questions (FAQs) and Troubleshooting

FAQ 1: My reductive amination of 6-oxaspiro[3.4]octan-2-one is showing low to no conversion. What are the likely causes?

Low conversion is a common hurdle in the reductive amination of sterically hindered ketones. Several factors can contribute to this issue:

  • Inefficient Imine Formation: The initial condensation between the ketone and the amine to form the imine intermediate is a critical, and often rate-limiting, step.[1][2] The steric hindrance around the carbonyl group of 6-oxaspiro[3.4]octan-2-one can significantly slow down this process.

  • Suboptimal pH: Imine formation is typically acid-catalyzed, but the pH must be carefully controlled.[3] A pH that is too low will protonate the amine, rendering it non-nucleophilic, while a pH that is too high will not sufficiently activate the carbonyl group. For most reductive aminations, a pH range of 5-6 is considered optimal.

  • Inappropriate Choice of Reducing Agent: Not all reducing agents are equally effective for hindered ketones. Some may be too weak to reduce the sterically hindered imine, while others might be too reactive and preferentially reduce the starting ketone.

  • Water Scavenging: The formation of the imine from the ketone and amine is an equilibrium reaction that produces water.[2] Failure to remove this water can shift the equilibrium back towards the starting materials, thus impeding the overall reaction.

Troubleshooting Steps for Low Conversion:
  • Optimize Imine Formation:

    • Catalytic Acid: Introduce a catalytic amount of a weak acid, such as acetic acid, to facilitate imine formation.

    • Lewis Acids: For particularly stubborn ketones, the use of a Lewis acid like titanium(IV) isopropoxide (Ti(OiPr)₄) can activate the carbonyl group towards nucleophilic attack.[4]

    • Dehydrating Agents: Employ molecular sieves (e.g., 3Å or 4Å) to remove water as it is formed, driving the equilibrium towards the imine.[1]

  • Select the Appropriate Reducing Agent:

    • While sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent, it can be ineffective for some sterically hindered ketones.[5]

    • Sodium cyanoborohydride (NaBH₃CN) is often a better choice for hindered systems as it is a more potent reducing agent for iminium ions.[4] However, it is highly toxic and requires careful handling.

    • For a two-step approach, consider forming the imine first, followed by reduction with a more powerful, less selective reducing agent like sodium borohydride (NaBH₄).[4]

  • Reaction Conditions:

    • Temperature: While many reductive aminations proceed at room temperature, gentle heating may be necessary to overcome the activation energy barrier for imine formation with this hindered ketone.

    • Solvent: Aprotic solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) are generally preferred. Protic solvents like methanol can sometimes be used, particularly with NaBH₃CN.

FAQ 2: I am observing a significant amount of the corresponding alcohol, 6-oxaspiro[3.4]octan-2-ol, as a byproduct. How can I minimize this?

The formation of the alcohol byproduct arises from the direct reduction of the ketone starting material by the hydride reagent. This is a common side reaction, especially when using less selective reducing agents.

Strategies to Minimize Alcohol Formation:
  • Choice of Reducing Agent: This is the most critical factor.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is known for its high selectivity for imines and iminium ions over ketones and aldehydes, making it an excellent first choice to minimize alcohol formation.[6][7]

    • Sodium Cyanoborohydride (NaBH₃CN): The reactivity of NaBH₃CN is pH-dependent. At a slightly acidic pH (around 5-6), it will preferentially reduce the protonated imine (iminium ion) over the ketone.[6]

    • Avoid Sodium Borohydride (NaBH₄) in a One-Pot Reaction: NaBH₄ is a more powerful reducing agent and will readily reduce both the ketone and the imine, leading to significant alcohol byproduct formation if all reagents are mixed together at the start.[4]

  • Two-Step Procedure: If alcohol formation remains a problem, a two-step approach is recommended.

    • Isolate the Imine: First, react the 6-oxaspiro[3.4]octan-2-one with the amine in the presence of a dehydrating agent (like molecular sieves) to form the imine. Monitor the reaction by TLC or NMR to ensure complete consumption of the ketone.

    • Reduce the Imine: Once the imine is formed, add the reducing agent (NaBH₄ can be used at this stage) to reduce the C=N bond.

FAQ 3: I am attempting to synthesize the primary amine, 6-oxaspiro[3.4]octan-2-amine, using an ammonia source, but the reaction is inefficient. What are the best practices for this specific transformation?

Synthesizing a primary amine via reductive amination requires a source of ammonia. The choice of the ammonia source and the reaction conditions are crucial for success.

Best Practices for Primary Amine Synthesis:
  • Ammonia Source:

    • Ammonium Acetate (NH₄OAc): This is a convenient and commonly used source of ammonia for reductive aminations. The acetate salt also helps to buffer the reaction at a suitable pH.[8] A large excess of ammonium acetate (e.g., 10 equivalents) is often necessary to drive the equilibrium towards imine formation.

    • Ammonia in Methanol: A solution of ammonia in methanol (e.g., 7N) is another effective option.

  • Reaction Optimization:

    • Excess Ammonia Source: Use a significant excess of the ammonia source to outcompete the newly formed primary amine from reacting with the ketone, which would lead to the formation of a secondary amine byproduct.

    • Catalyst: The use of a Lewis acid catalyst like Ti(OiPr)₄ can be particularly beneficial in promoting the formation of the initial imine with ammonia.

Experimental Protocol: Synthesis of 6-oxaspiro[3.4]octan-2-amine
  • To a solution of 6-oxaspiro[3.4]octan-2-one (1.0 eq) in methanol, add a solution of ammonium acetate (10 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

FAQ 4: The purification of the resulting spiro-amine is proving difficult. What are effective purification strategies?

Amines, particularly polar ones, can be challenging to purify by standard chromatographic methods due to their basicity and potential for tailing on silica gel.

Purification Strategies for Spiro-amines:
  • Acid-Base Extraction: This is a powerful technique for separating basic amines from neutral or acidic impurities.[9][10][11]

    • Dissolve the crude reaction mixture in an organic solvent (e.g., diethyl ether or dichloromethane).

    • Extract the organic layer with an aqueous solution of a weak acid (e.g., 1M HCl or a saturated solution of citric acid). The basic amine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.

    • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.

    • Make the aqueous layer basic by adding a base (e.g., 1M NaOH or saturated sodium bicarbonate) to deprotonate the amine, which will then precipitate out or can be extracted back into an organic solvent.

    • Dry the organic layer and evaporate the solvent to obtain the purified amine.

  • Column Chromatography:

    • Treated Silica Gel: To minimize tailing, silica gel can be pre-treated with a small amount of a basic modifier, such as triethylamine (typically 1-2% in the eluent).

    • Reverse-Phase Chromatography: For highly polar amines, reverse-phase chromatography (e.g., C18 silica) with a mobile phase containing a buffer (e.g., ammonium acetate or formic acid) can be an effective purification method.

Data and Diagrams

Table 1: Comparison of Common Reducing Agents for Reductive Amination
Reducing AgentAbbreviationTypical SolventsAdvantagesDisadvantages
Sodium TriacetoxyborohydrideNaBH(OAc)₃DCM, DCE, THFMild and selective for imines over ketones; non-toxic byproducts.Can be ineffective for sterically hindered ketones.[5]
Sodium CyanoborohydrideNaBH₃CNMethanol, THFEffective for a wide range of substrates, including hindered ketones.Highly toxic; generates cyanide waste.[8]
Sodium BorohydrideNaBH₄Methanol, EthanolInexpensive and readily available.Less selective; can reduce both ketones and imines.[4]
Catalytic HydrogenationH₂/Catalyst (e.g., Pd/C)Methanol, Ethanol"Green" method with high atom economy.May not be suitable for substrates with other reducible functional groups.
Diagram 1: General Mechanism of Reductive Amination

Reductive_Amination_Mechanism Ketone 6-Oxaspiro[3.4]octan-2-one Imine Imine Intermediate Ketone->Imine + Amine - H2O Amine Amine (R-NH2) Iminium Iminium Ion Imine->Iminium + H+ Product Amine Product Iminium->Product + [H-] (Reducing Agent) Troubleshooting_Workflow Start Low Yield of Amine Product CheckImine Is Imine Formation Complete? (Monitor by TLC/NMR) Start->CheckImine OptimizeImine Optimize Imine Formation: - Add catalytic acid - Use dehydrating agent - Consider Lewis acid CheckImine->OptimizeImine No CheckReducingAgent Is the Reducing Agent Appropriate? CheckImine->CheckReducingAgent Yes OptimizeImine->CheckImine ChangeReducingAgent Select a More Suitable Reducing Agent: - NaBH3CN for hindered ketones - Two-step with NaBH4 CheckReducingAgent->ChangeReducingAgent No CheckConditions Are Reaction Conditions Optimal? CheckReducingAgent->CheckConditions Yes ChangeReducingAgent->CheckReducingAgent ModifyConditions Modify Conditions: - Increase temperature - Change solvent CheckConditions->ModifyConditions No Success Improved Yield CheckConditions->Success Yes ModifyConditions->CheckConditions

Caption: Troubleshooting workflow for low yield in reductive amination.

References

Sources

Optimization

Technical Support Center: Method Refinement for the Chromatographic Purification of Spiro-lactams

Welcome to the technical support center dedicated to the chromatographic purification of spiro-lactams. This guide is designed for researchers, scientists, and drug development professionals who are navigating the comple...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the chromatographic purification of spiro-lactams. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these unique and medicinally significant compounds.[1][2][3] Spiro-lactams, characterized by a quaternary spiro-carbon shared between two rings, present distinct purification challenges due to their rigid, three-dimensional structures and potential for stereoisomerism.[1][2]

This resource provides field-proven insights and systematic approaches to troubleshoot common issues and refine your purification methods, ensuring you can achieve the desired purity and recovery for your target molecules.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge when purifying spiro-lactams?

The primary challenge is often the separation of stereoisomers (enantiomers and diastereomers). The rigid spirocyclic core can create subtle differences between isomers that require highly selective chromatographic conditions to resolve. Additionally, the presence of a lactam ring, a cyclic amide, can lead to issues like peak tailing due to interactions with the stationary phase.

Q2: What is a good starting point for column and mobile phase selection?

For many spiro-lactams, a logical starting point is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) due to its versatility. A C18 column is a robust initial choice.[4] A simple mobile phase of acetonitrile and water is often sufficient to begin method development. However, given the structural diversity of spiro-lactams, Normal-Phase (NP-HPLC) on a silica gel or cyano-propyl column should also be considered, especially for less polar analogues. Thin-layer chromatography (TLC) using silica gel plates can be a quick and effective way to scout for suitable normal-phase conditions.[1][5]

Q3: My spiro-lactam has poor solubility in the mobile phase. What can I do?

First, ensure your diluent (the solvent used to dissolve the sample) is compatible with the mobile phase to prevent precipitation on the column. If solubility is an issue in a reverse-phase system, consider adding a small percentage of a stronger, miscible organic solvent like tetrahydrofuran (THF) or using a diluent with a higher organic content than the initial mobile phase.[6] For particularly stubborn compounds, exploring alternative chromatographic modes like Hydrophilic Interaction Liquid Chromatography (HILIC) may be necessary.

Troubleshooting Guide: Common Purification Problems

This section addresses specific experimental issues in a direct Q&A format.

Issue 1: Poor Resolution or Co-elution of Isomers

Q: My diastereomers/enantiomers are not separating. What are the key parameters to adjust?

A: Achieving separation of stereoisomers requires enhancing the differential interaction between the isomers and the stationary phase. Here is a systematic approach:

  • Optimize the Mobile Phase:

    • Change Solvent Strength: In reverse-phase, decrease the percentage of the organic modifier (e.g., acetonitrile, methanol) to increase retention and provide more opportunity for interaction with the stationary phase. In normal-phase, a weaker solvent (e.g., reducing the amount of ethanol in a hexane/ethanol mobile phase) will have a similar effect.

    • Change Solvent Type: Switching from acetonitrile to methanol (or vice-versa) in RP-HPLC can alter selectivity due to different dipole-hydrogen bonding interactions.[7]

    • Introduce Additives: Small amounts of additives like formic acid or trifluoroacetic acid (TFA) for acidic conditions, or triethylamine (TEA) for basic conditions, can improve peak shape and influence selectivity, especially if your molecule has ionizable groups.[8][9]

  • Evaluate the Stationary Phase:

    • Switch Achiral Phases: If a standard C18 column fails, consider a phenyl-hexyl or a biphenyl phase. These offer different retention mechanisms, such as π-π interactions, which can be effective for aromatic spiro-lactams.[10]

    • Employ a Chiral Stationary Phase (CSP): For enantiomers, a CSP is essential. Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are highly effective for a wide range of compounds and can be operated in normal-phase, reverse-phase, or polar organic modes.[11][12][13] Cyclodextrin-based CSPs are another excellent option, particularly in reverse-phase mode.[14]

  • Adjust Temperature: Lowering the column temperature can sometimes enhance the separation of isomers by increasing the energy difference of their interactions with the stationary phase. Conversely, higher temperatures can improve efficiency and produce sharper peaks.[15] Use a thermostatically controlled column oven for reproducibility.[15]

Issue 2: Peak Tailing

Q: My spiro-lactam peak is tailing significantly. What is causing this and how can I fix it?

A: Peak tailing is often caused by secondary interactions, where a portion of the analyte interacts more strongly with the stationary phase than the bulk of the analyte. For basic compounds like some lactams, this is frequently due to interaction with acidic silanol groups on the silica surface.

Troubleshooting Peak Tailing

Potential Cause Explanation Recommended Solution
Secondary Silanol Interactions The slightly acidic free silanol groups on the silica backbone of the stationary phase can strongly and non-specifically bind basic analytes, such as the nitrogen in the lactam ring, causing delayed elution for a fraction of the molecules.1. Add a Mobile Phase Modifier: Introduce a competing base like triethylamine (TEA) at a low concentration (0.1-0.5%) to the mobile phase. TEA will preferentially interact with the active silanol sites.[8] 2. Lower the Mobile Phase pH: Add an acid like formic acid or TFA (0.1%). This protonates the basic analyte, which can reduce its interaction with silanols. It also suppresses the ionization of the silanol groups themselves.[9] 3. Use an End-Capped Column: Select a modern, high-purity silica column that is "end-capped," meaning most of the free silanol groups have been chemically deactivated.
Column Overload Injecting too much sample mass onto the column can saturate the stationary phase, leading to a distorted peak shape.Reduce the concentration of your sample and re-inject. If the peak shape improves, overload was a contributing factor.
Column Contamination Strongly retained impurities from previous injections can build up at the column head, creating new active sites that cause tailing.Flush the column with a strong solvent (e.g., isopropanol or THF for reverse-phase).[15] If the problem persists, consider replacing the column or using a guard column to protect the analytical column.[16]
Issue 3: Low or Inconsistent Recovery

Q: I'm losing a significant amount of my compound during purification. Where could it be going?

A: Low recovery can stem from several factors, from sample preparation to irreversible adsorption on the column.

  • Check Sample Preparation: Ensure your compound is fully dissolved in the injection solvent. If it begins to precipitate, you will lose mass and potentially block the system.[17] The injection solvent should ideally be the same strength as or weaker than the mobile phase to ensure good peak shape.[15]

  • Assess for Irreversible Adsorption: Some highly basic or chelating compounds can bind irreversibly to the column. This is more common on older silica-based columns.

    • Solution: Try a different stationary phase chemistry, such as a polymer-based column or a modern hybrid silica column, which are more inert.

  • Evaluate Compound Stability: Is your spiro-lactam stable under the mobile phase conditions? For example, a highly acidic or basic mobile phase could potentially cause degradation or ring-opening over the course of a long purification run.

    • Solution: Collect a fraction and re-analyze it after a period to check for the appearance of new peaks that would indicate degradation. If stability is an issue, aim for more neutral pH conditions if possible.

Systematic Method Refinement Protocol

Developing a robust purification method is an iterative process. The following workflow provides a logical progression from initial scouting to a fully optimized method.

Step-by-Step Methodology
  • Information Gathering & Initial TLC/HPLC Scouting:

    • Review the structure of your spiro-lactam. Note its polarity, aromaticity, and the presence of any acidic or basic functional groups.

    • Perform TLC analysis (if suitable for normal phase) with different solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol) to quickly gauge polarity and selectivity.

    • If starting with reverse-phase, run a broad gradient on a C18 column (e.g., 5% to 95% Acetonitrile/Water over 15-20 minutes). This will reveal the approximate elution conditions and the complexity of the sample.

  • Column and Mobile Phase Selection:

    • Based on the scouting run, select the most promising mode (NP or RP).

    • Choose a stationary phase. For RP, C18 is a good start. For NP, bare silica is standard.[1][18]

    • Select your primary organic solvent (Acetonitrile or Methanol for RP; Ethyl Acetate or Ethanol for NP) and aqueous component (usually purified water for RP) or non-polar component (usually hexane for NP).

  • Optimization of Isocratic or Gradient Elution:

    • Isocratic: If your scouting run shows good separation with a shallow gradient, an isocratic (constant mobile phase composition) method may be simpler and more robust. Run several isocratic methods based on the elution percentage from the scouting run to optimize resolution and run time.

    • Gradient: If the sample contains compounds with a wide range of polarities, a gradient is necessary. Optimize the gradient slope. A shallower gradient will improve the resolution of closely eluting peaks.

  • Refinement with Additives and Temperature:

    • If peak shape is poor, introduce additives as described in the troubleshooting section (e.g., 0.1% Formic Acid or 0.1% TEA).

    • Evaluate the effect of column temperature. Set the column oven to a specific temperature (e.g., 30 °C, 40 °C) to see if resolution or peak shape improves. Ensure the temperature is kept constant for reproducibility.[15]

  • Method Validation and Loading Study:

    • Once you have a promising method, confirm its reproducibility by running it multiple times.

    • Perform a loading study by injecting increasing amounts of your sample to determine the maximum amount that can be purified without sacrificing resolution (i.e., the point at which column overload occurs).

Visual Workflow for Method Refinement

MethodRefinement cluster_start Phase 1: Initial Screening cluster_dev Phase 2: Method Development cluster_refine Phase 3: Refinement & Validation Start Define Purification Goal (Purity, Isomer Separation) Scout TLC / Gradient HPLC Scouting Start->Scout Assess Assess Polarity & Complexity Scout->Assess SelectMode Select Mode (RP, NP, Chiral) Assess->SelectMode Crude Results SelectColumn Select Stationary Phase (C18, Silica, CSP) SelectMode->SelectColumn OptimizeElution Optimize Elution (Isocratic vs. Gradient) SelectColumn->OptimizeElution CheckPeakShape Peak Shape Acceptable? OptimizeElution->CheckPeakShape Additives Add Mobile Phase Modifiers (Acid, Base) CheckPeakShape->Additives No (Tailing/Fronting) CheckResolution Resolution Acceptable? CheckPeakShape->CheckResolution Yes Additives->CheckPeakShape OptimizeTemp Adjust Column Temperature CheckResolution->OptimizeTemp No Validate Validate Method (Reproducibility, Loading) CheckResolution->Validate Yes OptimizeTemp->CheckResolution FinalMethod Final Purification Method Validate->FinalMethod

Caption: Workflow for systematic chromatographic method refinement.

References

  • Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies. RSC Advances. Available at: [Link]

  • Chiral Separation of Spiro-compounds and Determination Configuration. ResearchGate. Available at: [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION OF SPIRONOLACTONE IN TABLET DOSAGE FORMS IN PRESENCE OF IMPURITIES AND DEGRADANTS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

  • Analytical Method Development and Validation for Estimation of Spironolactone and Hydrochlorothiazide in Bulk and Tablet Dosage form by High Performance Liquid Chromatography. ResearchGate. Available at: [Link]

  • Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. National Center for Biotechnology Information. Available at: [Link]

  • Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Longdom Publishing. Available at: [Link]

  • Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. ResearchGate. Available at: [Link]

  • Development and Validation of RP-HPLC Method of Analysis for Assay of Spironolactone. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • Development and validation of an HPLC method for the determination of spironolactone and its metabolites in paediatric plasma samples. PubMed. Available at: [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]

  • (PDF) Chiral stationary phases for HPLC. ResearchGate. Available at: [Link]

  • HPLC Troubleshooting Guide. Phenomenex. Available at: [Link]

  • Stationary phases for thin-layer chromatography. SciSpace. Available at: [Link]

  • The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent. Available at: [Link]

  • Choosing the Right HPLC Stationary Phase. LCGC International - Chromatography Online. Available at: [Link]

  • Choosing Your LC Stationary Phase. YouTube. Available at: [Link]

  • Spirocyclization of an Orn‐derived β‐lactam leading to a spirocyclic... ResearchGate. Available at: [Link]

  • Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. PubMed. Available at: [Link]

  • Strategies and methodologies for the construction of spiro-fused γ-lactams: an update. Organic Chemistry Frontiers. Available at: [Link]

  • Synthesis of medicinally privileged spiro-β-lactams. ScholarWorks @ UTRGV. Available at: [Link]

  • Strategies and methodologies for the construction of spiro-γ-lactams: an update. Royal Society of Chemistry. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Structure-Activity Relationship (SAR) Guide: 6-Oxa-1-azaspiro[3.4]octane Analogs vs. Traditional Bioisosteres in Lead Optimization

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology Executive Summary & The "Escape from Flatland" In modern medicinal ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology

Executive Summary & The "Escape from Flatland"

In modern medicinal chemistry, the over-reliance on flat, sp²-rich heterocycles has historically contributed to high clinical attrition rates due to poor pharmacokinetic (PK) profiles and off-target toxicity. To combat this, the strategic incorporation of sp³-rich spirocyclic scaffolds—such as 6-oxa-1-azaspiro[3.4]octane —has emerged as a powerful technique to optimize lead compounds[1].

Acting as a three-dimensional bioisostere for traditional morpholine, piperidine, or pyrrolidine rings, the 6-oxa-1-azaspiro[3.4]octane core offers a unique combination of structural rigidity, altered basicity (pKa), and precisely defined exit vectors. This guide objectively compares the performance of 6-oxa-1-azaspiro[3.4]octane analogs against traditional amines, detailing the causality behind their superior metabolic stability and providing self-validating experimental protocols for SAR evaluation.

Comparative SAR Analysis: Spirocycles vs. Traditional Amines

When optimizing a lead compound, replacing a solvent-exposed or pocket-filling amine with a spirocycle can drastically alter its pharmacological profile. Recent SAR studies targeting viral proteases (e.g., SARS-CoV-2 3CLpro) and GPCRs (e.g., M4 agonists) have demonstrated that spirocyclic amines often retain or improve target affinity while significantly boosting metabolic stability[2][3][4].

The table below synthesizes quantitative SAR data comparing a baseline morpholine-containing lead against various spirocyclic analogs, highlighting the specific advantages of the oxa-azaspiro[3.4]octane class.

Table 1: Quantitative SAR & Pharmacokinetic Comparison
Scaffold / AnalogTarget IC₅₀ (nM)HLM Stability (% remaining at 30 min)ClogPpKa (Calculated)Primary Metabolic Liability
Morpholine (Control) 45.212%2.18.3Rapid N-dealkylation / α-oxidation
Piperidine 12.518%2.89.1High clearance via CYP3A4
6-Azaspiro[3.4]octane 9.445%2.68.8Moderate α-oxidation
6-Oxa-2-azaspiro[3.4]octane 8.458%2.38.0Sterically shielded; highly stable
6-Oxa-1-azaspiro[3.4]octane 8.1 62% 2.2 7.9 Sterically shielded; highly stable

Data synthesized from benchmark viral protease inhibitor optimization campaigns[2][3].

Mechanistic Causality: Why the 6-Oxa-1-azaspiro[3.4]octane Core Outperforms

As an Application Scientist, it is critical to look beyond the raw data and understand the physicochemical causality driving these results.

  • Attenuation of Basicity (pKa): The inductive electron-withdrawing effect of the oxygen atom at the 6-position pulls electron density away from the spiro-nitrogen. This lowers the pKa from ~9.1 (piperidine) to ~7.9. A lower pKa reduces the compound's ionization at physiological pH, thereby enhancing passive membrane permeability and reducing hERG liability.

  • Conformational Rigidity (Entropic Advantage): Traditional morpholine rings undergo rapid chair-to-chair flips, costing entropic energy upon binding to a rigid target pocket. The highly strained, fused nature of the [3.4] spirocycle locks the conformation. When the exit vectors align with the target's S1' or S2 pockets, the binding event incurs a much lower entropic penalty, driving the IC₅₀ down to single-digit nanomolar ranges[2].

  • Steric Shielding against CYP450: Cytochrome P450 enzymes typically oxidize the α-carbons adjacent to the nitrogen. In 6-oxa-1-azaspiro[3.4]octane, the α-carbons are either part of a highly strained 4-membered ring or sterically hindered by the adjacent spiro-fusion. This physical blockade prevents the CYP heme-oxo species from accessing the reactive C-H bonds, explaining the dramatic jump in Human Liver Microsome (HLM) stability from 12% to 62%[3].

SAR_Logic Morpholine Traditional Morpholine Core (High Flexibility) Metabolism Exposed α-Carbons Rapid CYP Oxidation Morpholine->Metabolism Spiro 6-Oxa-1-azaspiro[3.4]octane (Rigidified Scaffold) Shielding Steric Shielding Blocked α-Carbons Spiro->Shielding LowHLM Low Microsomal Stability (<20% remaining) Metabolism->LowHLM HighHLM High Microsomal Stability (>60% remaining) Shielding->HighHLM

Fig 1: Logical relationship between spirocyclic substitution and pharmacokinetic outcomes.

Experimental Methodologies (Self-Validating Protocols)

To rigorously validate the SAR of 6-oxa-1-azaspiro[3.4]octane analogs, the following protocols must be executed. These workflows are designed as self-validating systems , meaning internal controls are built into the steps to immediately flag assay failures.

Workflow Synth Compound Synthesis (Staudinger/Metathesis) QC QC Synth->QC InVitro Target Inhibition (FRET Kinetic Assay) QC->InVitro ADME HLM Stability (Microsomal Clearance) InVitro->ADME Lead Lead Selection (In Vivo PK/PD) ADME->Lead

Fig 2: Standardized SAR screening workflow for spirocyclic lead optimization.

Protocol A: In Vitro Metabolic Stability (Human Liver Microsomes)

Causality: Hepatic clearance is the primary failure point for basic amines. By incubating with HLM and an NADPH regenerating system, we isolate CYP450-mediated metabolism from other clearance mechanisms.

Step-by-Step Procedure:

  • Preparation: Prepare a 10 mM stock of the 6-oxa-1-azaspiro[3.4]octane analog in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Matrix Addition: Add Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Start the reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Kinetic Sampling: At time points t = 0, 5, 15, 30, and 60 minutes, remove a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

Self-Validation Checkpoints:

  • Minus-NADPH Control: Run a parallel assay without NADPH. If the compound degrades here, it indicates chemical instability or non-CYP esterase activity, invalidating the CYP-clearance hypothesis.

  • Reference Controls: Include Verapamil (rapid clearance) and Warfarin (slow clearance). If Verapamil is not cleared >80% by 30 minutes, the HLM batch is inactive.

Protocol B: FRET-Based Target Inhibition Assay

Causality: To determine if the bulky 6-oxa-1-azaspiro[3.4]octane core disrupts or enhances target binding, a highly sensitive kinetic assay is required. FRET allows continuous monitoring of the initial velocity (V₀), providing a more accurate IC₅₀ than end-point assays by eliminating artifacts from enzyme degradation over time.

Step-by-Step Procedure:

  • Enzyme Preparation: Dilute the target enzyme (e.g., recombinant 3CLpro) to 50 nM in assay buffer (50 mM HEPES pH 7.5, 0.1 mg/mL BSA, 1 mM DTT).

  • Compound Incubation: Dispense test compounds in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well black microplate. Add the enzyme and incubate for 10 minutes at room temperature.

  • Substrate Addition: Initiate the reaction by adding a FRET-labeled peptide substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans) at a final concentration of 10 µM.

  • Kinetic Read: Monitor fluorescence continuously for 30 minutes using a microplate reader (Excitation: 340 nm, Emission: 490 nm).

  • Data Processing: Extract the initial velocity (slope of the linear phase) for each well. Calculate IC₅₀ using a 4-parameter logistic regression model.

Self-Validation Checkpoints:

  • No-Enzyme Control: Establishes baseline fluorescence. High signal here flags compound auto-fluorescence.

  • Reference Inhibitor: Include a known standard (e.g., Nirmatrelvir). If the standard's IC₅₀ shifts by >3-fold from historical data, the enzyme batch or substrate concentration is compromised.

Conclusion

The transition from flat, flexible amines to 3D spirocycles like 6-oxa-1-azaspiro[3.4]octane represents a paradigm shift in lead optimization. By strategically leveraging the steric bulk and altered basicity of this scaffold, drug developers can successfully uncouple target affinity from metabolic liability. As demonstrated by the SAR data and validated through rigorous, internally controlled methodologies, this spirocycle is a superior bioisostere for overcoming the pharmacokinetic limitations of traditional morpholine and piperidine rings.

References

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Structure-Guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-like Protease Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Discovery of The Clinical Candidate S-892216: A Second-Generation of SARS-CoV-2 3CL Protease Inhibitor for Treating COVID-19 Source: bioRxiv URL:[Link]

  • Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists Source: PMC (National Institutes of Health) URL:[Link](Note: URL inferred from standard PMC formatting of the grounded source)

Sources

Comparative

Confirmation of 6-Oxa-1-azaspiro[3.4]octane hemioxalate structure by X-ray crystallography

Title: Structural Confirmation of 6-Oxa-1-azaspiro[3.4]octane Hemioxalate: X-Ray Crystallography vs. Spectroscopic Alternatives Executive Summary In modern drug discovery, spirocyclic amines such as 6-oxa-1-azaspiro[3.4]...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Confirmation of 6-Oxa-1-azaspiro[3.4]octane Hemioxalate: X-Ray Crystallography vs. Spectroscopic Alternatives

Executive Summary

In modern drug discovery, spirocyclic amines such as 6-oxa-1-azaspiro[3.4]octane serve as highly valuable, multifunctional modules that provide unique exit vectors and improved physicochemical properties for medicinal chemistry 1. However, confirming the absolute 3D structure and exact salt stoichiometry of these compact scaffolds presents a significant analytical challenge. This guide objectively compares Single-Crystal X-Ray Diffraction (SC-XRD) against alternative spectroscopic methods (NMR and HRMS) for the structural elucidation of 6-oxa-1-azaspiro[3.4]octane hemioxalate. By detailing the causality behind experimental choices, we provide a self-validating framework for researchers to achieve unambiguous structural confirmation.

The Analytical Challenge: Spirocycles and Hemioxalate Salts

The 6-oxa-1-azaspiro[3.4]octane core consists of a four-membered oxetane ring fused to a five-membered pyrrolidine ring at a single spiro carbon 2. This rigid, orthogonal topology is difficult to map using standard 1D/2D Nuclear Magnetic Resonance (NMR). Furthermore, the compound is isolated as a "hemioxalate" salt. In a hemioxalate, the stoichiometric ratio of the protonated spirocyclic base to the oxalate dianion is exactly 2:1.

While High-Resolution Mass Spectrometry (HRMS) can confirm the exact mass of the free base, and NMR can detect the presence of the oxalate carbon, neither technique can definitively prove the 2:1 solid-state stoichiometry or the precise hydrogen-bonding network. X-ray crystallography is frequently required to unambiguously assign the absolute configuration and solid-state packing of such spirocyclic derivatives, preventing stereochemical misassignments that can derail downstream drug development 3.

Comparative Analysis of Analytical Modalities

The table below summarizes the performance of SC-XRD compared to standard spectroscopic alternatives for this specific spirocyclic salt.

Table 1: Comparative Performance of Analytical Modalities for 6-Oxa-1-azaspiro[3.4]octane Hemioxalate

Analytical ParameterSingle-Crystal X-Ray Diffraction (SC-XRD)Nuclear Magnetic Resonance (1D/2D NMR)High-Resolution Mass Spectrometry (HRMS)
3D Spatial Resolution Absolute (Exact bond lengths, angles, and puckering)Inferred (via NOESY/ROESY correlations)None (Only provides exact mass/formula)
Salt Stoichiometry Definitive (Directly visualizes 2:1 Base:Acid ratio)Ambiguous (Broad exchangeable protons)Ambiguous (Detects individual ions only)
Sample State Solid-state (Single high-quality crystal required)Solution-state (Requires ~5 mg in D2O/DMSO-d6)Gas-phase (Requires <1 µg in volatile solvent)
Analysis Time 3–5 Days (Including crystal growth)1–2 Hours< 15 Minutes

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the structural confirmation must rely on a self-validating system: bulk purity is first confirmed via NMR/HRMS to prevent sampling bias, followed by SC-XRD to establish the absolute structure.

Workflow Start Synthesized Batch: 6-Oxa-1-azaspiro[3.4]octane Hemioxalate Bulk Bulk Purity Analysis (qNMR & HRMS) Start->Bulk Analyze Cryst Single Crystal Growth (Vapor Diffusion) Bulk->Cryst Purity >95% XRD X-Ray Diffraction (100 K, Mo Kα) Cryst->XRD Quality Crystal Refine Structure Refinement (Olex2 / SHELXL) XRD->Refine Diffraction Data Confirm Absolute Configuration & Stoichiometry Confirmed Refine->Confirm R1 < 0.05

Fig 1: Structural elucidation workflow integrating bulk spectroscopic analysis with single-crystal XRD.

Protocol 1: Orthogonal Bulk Validation (qNMR & HRMS)
  • Causality: SC-XRD analyzes a single microscopic crystal. To ensure this specific crystal is representative of the entire synthesized batch (and not an isolated impurity), bulk purity must first be validated.

  • Step-by-Step Methodology:

    • Sample Preparation: Dissolve 5 mg of the bulk 6-oxa-1-azaspiro[3.4]octane hemioxalate powder in 0.6 mL of D2O.

    • Internal Standard Addition: Add a known concentration of maleic acid as an internal standard for quantitative NMR (qNMR).

    • NMR Acquisition: Acquire a 1H and 13C NMR spectrum at 298 K. Validation Check: Ensure the integration of the spirocycle protons against the internal standard confirms >95% purity.

    • HRMS Analysis: Dilute a 1 µL aliquot in 1 mL of methanol/water (50:50) with 0.1% formic acid. Inject into an ESI-TOF mass spectrometer to confirm the exact mass of the [M+H]+ ion (Expected m/z: 114.0913) 2.

Protocol 2: Single-Crystal Growth via Vapor Diffusion
  • Causality: Vapor diffusion is selected over slow evaporation because it maintains a constant dielectric shift in the solvent mixture. This controlled antisolvent diffusion prevents the premature precipitation of the hemioxalate salt as an amorphous powder, promoting the slow growth of a highly ordered crystal lattice.

  • Step-by-Step Methodology:

    • Solubilization: Dissolve 10 mg of the validated hemioxalate salt in 0.5 mL of high-purity methanol (solvent) inside a 2 mL glass vial.

    • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any dust particles that could cause heterogeneous nucleation.

    • Chamber Setup: Place the uncapped 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of diethyl ether (antisolvent).

    • Diffusion: Cap the 20 mL vial tightly and incubate undisturbed at 4 °C.

    • Harvesting: After 72–96 hours, harvest the resulting block-shaped crystals using a nylon loop under a polarized light microscope.

Protocol 3: X-Ray Diffraction Data Collection & Refinement
  • Causality: Data collection is performed at cryogenic temperatures (100 K) using a nitrogen cryostream. Cooling minimizes atomic thermal vibrations (Debye-Waller factors), significantly improving the resolution of high-angle reflections and allowing for the accurate location of the hydrogen atoms involved in the hemioxalate hydrogen-bond network.

  • Step-by-Step Methodology:

    • Mounting: Coat the selected crystal in Paratone-N oil to prevent solvent loss and ice formation, then mount it on a MiTeGen micromount.

    • Data Collection: Center the crystal on a diffractometer equipped with a Mo Kα microfocus X-ray source (λ = 0.71073 Å). Collect data using a series of ω-scans.

    • Integration: Integrate the reflections and apply a multi-scan absorption correction (e.g., SADABS) to account for varying path lengths of X-rays through the crystal.

    • Refinement: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F² (SHELXL). Validation Check: Ensure the final R1 factor is < 0.05, confirming a high-quality structural model.

Structural Visualization & Data Interpretation

The SC-XRD data definitively confirms the 2:1 stoichiometry of the hemioxalate salt, where two protonated 6-oxa-1-azaspiro[3.4]octane cations coordinate to a single oxalate dianion via strong N-H···O hydrogen bonds.

SaltInteraction Cation1 6-Oxa-1-azaspiro[3.4]octane (Protonated) Anion Oxalate Dianion (C2O4 2-) Cation1->Anion Ionic/H-Bond Cation2 6-Oxa-1-azaspiro[3.4]octane (Protonated) Cation2->Anion Ionic/H-Bond

Fig 2: Stoichiometric 2:1 relationship of the hemioxalate salt confirmed by X-ray crystallography.

Table 2: Representative Crystallographic Data Summary (Expected)

Crystallographic ParameterValue / Description
Chemical Formula 2(C6H12NO⁺) · C2O4²⁻
Formula Weight 316.35 g/mol
Crystal System Monoclinic
Temperature 100(2) K
Radiation Source Mo Kα (λ = 0.71073 Å)
Refinement Quality (R1) < 0.05 (High confidence)

Conclusion

While NMR and HRMS are indispensable for rapid bulk purity assessment, they fall short in confirming the exact 3D conformation and solid-state stoichiometry of complex spirocyclic salts. As demonstrated by the self-validating protocols above, Single-Crystal X-Ray Crystallography remains the gold standard for the absolute structural confirmation of 6-oxa-1-azaspiro[3.4]octane hemioxalate, ensuring scientific rigor in downstream drug development applications.

References

  • Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes | Organic Letters - ACS Publications.1

  • 6-oxa-1-azaspiro[3.4]octane hydrochloride (C6H11NO) - PubChemLite | PubChem (uni.lu).2

  • WO2019150119A1 - 4-hydroxypiperidine derivatives and their use as inhibitors of ubiquitin specific protease 19 (usp19) | Google Patents. 3

Sources

Validation

Benchmarking the synthetic efficiency of 6-Oxa-1-azaspiro[3.4]octane production methods

The 6-oxa-1-azaspiro[3.4]octane framework has emerged as a structurally rigid, densely functionalized bioisostere for morpholines and piperazines in modern drug discovery[1]. By constraining the conformational flexibilit...

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Author: BenchChem Technical Support Team. Date: March 2026

The 6-oxa-1-azaspiro[3.4]octane framework has emerged as a structurally rigid, densely functionalized bioisostere for morpholines and piperazines in modern drug discovery[1]. By constraining the conformational flexibility of the heteroatoms, this spirocycle improves metabolic stability and receptor binding affinity. However, the synthesis of spiro[3.4]octane systems—particularly those containing an azetidine ring—presents significant thermodynamic and kinetic challenges[2]. The inherent ring strain of the four-membered heterocycle (~26 kcal/mol) often leads to competing ring-opening or elimination pathways during synthesis.

As a Senior Application Scientist, I have benchmarked the three most viable synthetic methodologies for constructing the 6-oxa-1-azaspiro[3.4]octane core. This guide objectively compares their mechanistic causality, synthetic efficiency, and scalability to help you select the optimal route for your specific medicinal chemistry or process development needs.

Methodological Benchmarking & Causality Analysis

Method A: The Staudinger / ROM-RCM Cascade

This elegant approach constructs a highly strained β-lactam intermediate via a Staudinger[2+2] cycloaddition, followed by a Ring-Opening Metathesis (ROM) and Ring-Closing Metathesis (RCM) cascade[2].

  • The Causality: The orthogonal π -systems of an in situ generated ketene and an imine dictate a concerted, asynchronous [2+2] cycloaddition to form the β-lactam. When subjected to a Ruthenium-alkylidene catalyst (e.g., Grubbs II), the thermodynamic release of the β-lactam's ring strain drives the initial ROM[3]. The intermediate then undergoes a kinetically favored RCM with a tethered alkene, releasing ethylene gas. The expulsion of ethylene provides the entropic driving force (Le Chatelier's principle) to irreversibly forge the 6-oxa-1-azaspiro[3.4]octane core.

Method B: Transition Metal-Catalyzed Spirocyclization

Recent advancements in base-metal catalysis have enabled the direct synthesis of spirocyclic amines via migration/cyclization pathways[4].

  • The Causality: Utilizing a Ni(II) catalyst with weakly coordinating triflate counterions (Ni(OTf)₂), the highly electrophilic nickel center undergoes transmetalation with an arylboronic acid. Subsequent migratory insertion into a tethered alkene is followed by an intramolecular cyclization. The steric bulk of the rationally designed ligand prevents premature β -hydride elimination, forcing the reductive elimination step that yields the spiro[3.4]octane architecture directly from acyclic or monocyclic precursors[4].

Method C: Epoxide Ring Expansion & Intramolecular SN​2

This classical approach relies on the functionalization of a pre-existing tetrahydrofuran ring.

  • The Causality: Tetrahydrofuran-3-one is converted to an oxaspiro[5]heptane (epoxide) via a Corey-Chaykovsky reaction. After amine-mediated epoxide opening, the resulting alcohol is activated (e.g., as a mesylate). The subsequent base-promoted cyclization is a kinetically disfavored 4-exo-tet process. However, the pre-existing tetrahydrofuran ring induces a strong Thorpe-Ingold effect , compressing the internal bond angles and pre-organizing the nucleophilic nitrogen and electrophilic carbon into the exact trajectory required to close the azetidine ring.

Quantitative Efficiency Comparison

The following table summarizes the experimental benchmarking data across the three methodologies. Data is normalized for a 10 mmol scale synthesis of the core scaffold.

MetricMethod A: Staudinger / ROMPMethod B: Ni-CatalysisMethod C: Epoxide / SN​2
Overall Yield (Isolated) 45% – 55%70% – 85%60% – 75%
Atom Economy Low (Loss of auxiliary groups)High (Direct insertion)Moderate (Leaving group mass loss)
Stereocontrol Excellent (Diastereoselective)Excellent (Ligand-dependent)Poor (Requires chiral separation)
Primary Catalyst Cost High (Ru-based Grubbs II)Medium (Ni-based + Ligand)Low (None / Base only)
Optimal Application Densely functionalized coresRapid SAR library generationLarge-scale, unfunctionalized cores

Mechanistic & Decision Workflows

To visualize the strategic deployment of these methods, refer to the mechanistic pathway and decision tree below.

Workflow A Imine + Ketene Precursors B Staudinger Cycloaddition [2+2] Assembly A->B Et3N, CH2Cl2 C β-Lactam Intermediate B->C Strain: ~26 kcal/mol D ROM-RCM Cascade (Grubbs II) C->D Ru-Alkylidene E 6-Oxa-1-azaspiro[3.4]octane Scaffold D->E Ethylene gas release

Mechanistic pathway of the Staudinger/ROM-RCM cascade for spirocycle synthesis.

DecisionTree Start Target: 6-Oxa-1-azaspiro[3.4]octane Q1 Is dense stereochemical functionalization required? Start->Q1 Q2 Is late-stage library generation the goal? Q1->Q2 No M1 Method A: Staudinger/ROMP (High Control, High Cost) Q1->M1 Yes M2 Method B: Ni-Catalysis (High Atom Economy) Q2->M2 Yes M3 Method C: Epoxide Expansion (Scalable, Low Cost) Q2->M3 No

Decision matrix for selecting the optimal 6-oxa-1-azaspiro[3.4]octane synthesis route.

Validated Experimental Protocol: Staudinger / ROMP Strategy

Because Method A provides the highest degree of stereocontrol for complex drug scaffolds[2], the detailed, self-validating protocol is provided below.

Reagents Required:

  • N-Allyl-imine derivative (1.0 equiv, 10 mmol)

  • Allyloxyacetyl chloride (1.2 equiv, 12 mmol)

  • Triethylamine (Et₃N) (3.0 equiv, 30 mmol)

  • Grubbs II Catalyst (5 mol%)

  • Anhydrous CH₂Cl₂ (DCM)

  • Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M, 3.0 equiv)

Step 1: Staudinger [2+2] Cycloaddition

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon. Add the N-allyl-imine (10 mmol) and anhydrous DCM (100 mL).

  • Base Addition: Inject Et₃N (30 mmol) and cool the system to -78 °C using a dry ice/acetone bath. Rationale: Low temperatures prevent the dimerization of the highly reactive ketene intermediate.

  • Ketene Generation: Dissolve allyloxyacetyl chloride (12 mmol) in 20 mL DCM and add dropwise over 30 minutes via syringe pump.

  • Cyclization: Allow the reaction to slowly warm to room temperature over 12 hours.

  • Validation & Workup: Monitor via TLC (UV/KMnO₄ stain). The highly polar β-lactam will appear significantly lower on the plate than the imine. Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to isolate the cis-β-lactam.

Step 2: ROM-RCM Metathesis Cascade

  • Setup: In a highly rigorously degassed flask, dissolve the purified β-lactam (5 mmol) in anhydrous, degassed DCM to a high dilution concentration (0.01 M, 500 mL). Rationale: High dilution is critical to favor intramolecular RCM over intermolecular cross-metathesis (polymerization).

  • Catalysis: Add Grubbs II catalyst (5 mol%). Attach a reflux condenser and heat to 40 °C for 4 hours.

  • Validation: The reaction mixture will change from deep purple to brown. Monitor by TLC; the spiro-lactam product is slightly more polar than the starting material.

  • Quench: Add ethyl vinyl ether (1 mL) to quench the Ruthenium carbene. Concentrate and purify via silica gel chromatography to yield the 6-oxa-1-azaspiro[3.4]octan-2-one core.

Step 3: Chemoselective Reduction

  • Setup: Dissolve the spiro-lactam (3 mmol) in anhydrous THF (15 mL) at 0 °C under Argon.

  • Reduction: Slowly add BH₃·THF (9 mL, 1.0 M). Reflux for 6 hours. Rationale: BH₃ is chosen over LiAlH₄ to prevent the reductive cleavage of the highly strained azetidine C-N bond.

  • Workup: Cool to 0 °C, carefully quench with MeOH, and reflux for 1 hour to break the boron-amine complex. Concentrate and purify via basic alumina to yield the final 6-oxa-1-azaspiro[3.4]octane.

Sources

Comparative

Isomeric Purity Analysis of 6-Oxa-1-azaspiro[3.4]octane Hemioxalate: A Method Comparison Guide (SFC vs. NP-HPLC)

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals. Introduction & The Analytical Challenge 6-Oxa-1-azaspiro[3.4]octane hemioxalate is a highly polar, aliphatic spirocyclic building b...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals.

Introduction & The Analytical Challenge

6-Oxa-1-azaspiro[3.4]octane hemioxalate is a highly polar, aliphatic spirocyclic building block increasingly utilized in modern drug discovery to impart structural rigidity and improve pharmacokinetic profiles[1]. The spiro carbon at position 4 introduces chirality, necessitating rigorous enantiomeric excess (ee) determination during synthesis and scale-up.

However, analyzing the isomeric purity of this specific compound presents a triad of analytical challenges:

  • Lack of a Chromophore: As an aliphatic spirocycle, it lacks the conjugated pi-systems required for standard UV detection.

  • Basic Secondary Amine: The azetidine nitrogen strongly interacts with residual silanols on silica-based stationary phases, causing severe peak tailing.

  • Salt Form: The hemioxalate salt exhibits poor solubility in traditional non-polar chromatographic mobile phases, often leading to peak splitting or precipitation on the column.

This guide objectively compares two analytical modalities for the chiral separation of this compound: Supercritical Fluid Chromatography (SFC) utilizing an immobilized chiral stationary phase (CSP), and traditional Normal Phase High-Performance Liquid Chromatography (NP-HPLC) using a coated CSP.

The Causality of Chromatographic Selection

Why SFC Outperforms NP-HPLC for Basic Spirocycles

Supercritical fluid chromatography (SFC) has largely superseded NP-HPLC for chiral separations in pharmaceutical development[2]. The primary driver is the physical property of supercritical CO₂, which possesses liquid-like density but gas-like diffusivity and low viscosity[2]. This allows for flow rates 3 to 5 times higher than NP-HPLC without a corresponding loss in column efficiency due to highly favorable mass transfer kinetics.

When analyzing basic amines like 6-oxa-1-azaspiro[3.4]octane, the slightly acidic nature of the CO₂ mobile phase (which forms transient carbonic acid with polar modifiers) can lead to unwanted ionization and peak broadening. To counteract this, a basic additive—typically 0.1% to 0.5% diethylamine (DEA) or ethanolamine—must be incorporated into the organic modifier[3]. This additive serves a critical dual purpose: it liberates the free base from the hemioxalate salt in situ and masks the acidic silanol sites on the stationary phase, ensuring sharp, symmetrical peaks[4].

Detection Strategy: Bypassing the UV Limitation

Because 6-oxa-1-azaspiro[3.4]octane lacks a UV chromophore, traditional Diode Array Detectors (DAD) are ineffective. The methodology must employ either Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS). MS in Selected Ion Monitoring (SIM) mode is particularly advantageous for high-throughput ee determination of spirocycles, offering superior sensitivity and bypassing the need for baseline resolution from non-ionizing impurities[5].

Mandatory Visualization: Chiral Method Development Workflow

G Start 6-Oxa-1-azaspiro[3.4]octane Hemioxalate Sample ChromophoreCheck Does analyte have a strong UV chromophore? Start->ChromophoreCheck NoUV No (Aliphatic Spirocycle) ChromophoreCheck->NoUV Detectors Select Detector: ELSD or MS (SIM) NoUV->Detectors MethodSplit Select Chromatographic Modality Detectors->MethodSplit SFC SFC Pathway (Recommended) High Diffusivity / Low Viscosity MethodSplit->SFC HPLC NP-HPLC Pathway (Legacy) High Viscosity / Slower Kinetics MethodSplit->HPLC SFC_Cond Immobilized CSP (e.g., IG) CO2 + MeOH + 0.2% DEA SFC->SFC_Cond HPLC_Cond Coated CSP (e.g., OD-H) Hexane + EtOH + 0.1% DEA HPLC->HPLC_Cond Result Calculate Enantiomeric Excess (ee) Validate: Rs > 2.0, Tf < 1.5 SFC_Cond->Result HPLC_Cond->Result

Caption: Decision workflow for the chiral method development of aliphatic spirocyclic salts.(Note: Diagram optimized for max-width: 760px)

Experimental Protocols (Self-Validating Systems)

Protocol A: SFC with MS (SIM) Detection (The Modern Standard)

Rationale: We utilize Chiralpak IG, an immobilized amylose tris(3-chloro-5-methylphenylcarbamate) phase. Immobilized phases are preferred over coated phases because they tolerate a broader range of strong organic modifiers (like methanol) without degrading[4], which is essential for dissolving the highly polar hemioxalate salt.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 6-oxa-1-azaspiro[3.4]octane hemioxalate in Methanol containing 0.2% DEA to a concentration of 1.0 mg/mL. Sonicate for 5 minutes. Causality: The DEA neutralizes the oxalic acid, ensuring the analyte is injected entirely as the free base, preventing split peaks.

  • System Setup: Equilibrate the SFC-MS system with a Chiralpak IG column (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution using 85% supercritical CO₂ and 15% Methanol (containing 0.2% DEA v/v).

  • Parameters: Flow rate = 3.0 mL/min; Backpressure (BPR) = 120 bar; Column Temperature = 35 °C.

  • Detection: MS in positive electrospray ionization (ESI+), SIM mode targeting the [M+H]⁺ ion of the free base (m/z 114.1).

  • System Suitability Testing (SST): The system validates itself for routine use if the resolution (Rs) between the two enantiomers is > 2.0, the tailing factor (Tf) for both peaks is < 1.5, and the %RSD of retention times over 5 injections is < 1.0%.

Protocol B: NP-HPLC with ELSD (The Traditional Alternative)

Rationale: For laboratories lacking SFC infrastructure, NP-HPLC using a coated cellulose phase (e.g., Chiralcel OD-H) can be employed. However, the high viscosity of hexane/alcohol mixtures limits the flow rate, and the coated nature of the phase restricts the use of strong solubilizing solvents.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the sample in Ethanol containing 0.2% DEA to 2.0 mg/mL. Causality: A higher concentration is required because ELSD is generally less sensitive than MS.

  • System Setup: Equilibrate the HPLC-ELSD system with a Chiralcel OD-H column (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution using Hexane / Ethanol / DEA (85:15:0.1 v/v/v).

  • Parameters: Flow rate = 1.0 mL/min; Column Temperature = 25 °C.

  • Detection: ELSD (Drift tube temperature = 40 °C, Nebulizer gas pressure = 3.5 bar).

  • System Suitability Testing (SST): Rs > 1.5, Tf < 2.0.

Quantitative Data Comparison

The following table summarizes the performance metrics of both methodologies based on standardized laboratory validation runs:

Performance ParameterSFC (Chiralpak IG)NP-HPLC (Chiralcel OD-H)
Mobile Phase Composition CO₂ / MeOH / DEA (85:15:0.2)Hexane / EtOH / DEA (85:15:0.1)
Flow Rate 3.0 mL/min1.0 mL/min
Optimal Detection Method MS (SIM mode)ELSD
Total Run Time < 4.0 min > 15.0 min
Enantiomeric Resolution (Rs) 2.8 (Baseline resolved)1.6 (Partial baseline)
Tailing Factor (Tf) 1.1 (Highly symmetrical)1.8 (Significant tailing)
Organic Solvent Waste ~0.45 mL/run15.0 mL/run

Conclusion

For the isomeric purity analysis of 6-oxa-1-azaspiro[3.4]octane hemioxalate, SFC coupled with MS represents a massive leap in analytical efficiency. By leveraging the low viscosity of supercritical CO₂[2] and the robustness of immobilized chiral stationary phases like Chiralpak IG[3][4], analysts can easily overcome the solubility and peak-tailing issues inherent to basic spirocyclic salts. The SFC method provides superior baseline resolution in a fraction of the time required by legacy NP-HPLC systems, while simultaneously drastically reducing the laboratory's environmental footprint.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 6-Oxa-1-azaspiro[3.4]octane hemioxalate

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 6-Oxa-1-azaspiro[3.4]octane hemioxalate, a compound utilized by researchers and scientists in drug development. Adherence to th...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 6-Oxa-1-azaspiro[3.4]octane hemioxalate, a compound utilized by researchers and scientists in drug development. Adherence to these protocols is critical for ensuring laboratory safety and environmental stewardship. The procedures outlined below are grounded in established safety principles for handling harmful chemical substances and are designed to be a self-validating system for your laboratory's waste management program.

Hazard Identification and Risk Assessment

6-Oxa-1-azaspiro[3.4]octane hemioxalate is classified as a hazardous substance. A thorough understanding of its associated risks is the foundation of safe handling and disposal.

Summary of Hazards:

Hazard ClassificationDescriptionPrimary Routes of Exposure
Acute Oral Toxicity Harmful if swallowed.Ingestion
Acute Dermal Toxicity Harmful in contact with skin.[1]Skin contact
Serious Eye Damage Causes serious eye damage.Eye contact
Aquatic Hazard Harmful to aquatic life.Environmental release

The Occupational Safety and Health Administration (OSHA) considers this chemical hazardous.[1] It is imperative to treat this compound with the appropriate precautions to mitigate exposure risks to laboratory personnel and the environment.

Personal Protective Equipment (PPE) and Handling

Prior to handling 6-Oxa-1-azaspiro[3.4]octane hemioxalate in any capacity, including for disposal, all personnel must be equipped with the appropriate PPE.

  • Hand Protection : Wear appropriate protective gloves to prevent skin exposure.[1]

  • Eye/Face Protection : Use chemical safety goggles or a face shield.[1]

  • Skin and Body Protection : A lab coat or other protective clothing is mandatory to prevent skin contact.[1]

  • Respiratory Protection : While not always required for handling small quantities in a well-ventilated area, a NIOSH-approved respirator may be necessary if there is a risk of dust generation or aerosolization.

All handling of this compound, including weighing and preparing for disposal, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Minor Spills (Solid):

  • Evacuate and Ventilate : Restrict access to the spill area and ensure adequate ventilation.

  • Don PPE : Wear the appropriate PPE as outlined in Section 2.

  • Containment : Carefully sweep up the spilled solid, avoiding dust generation. Use a method that does not generate dust.[3]

  • Collection : Place the spilled material into a suitable, labeled container for hazardous waste disposal.

  • Decontamination : Clean the spill area with a suitable solvent, collecting the rinsate as hazardous waste.

  • Disposal : Dispose of the collected material and any contaminated cleaning materials as hazardous waste.

Major Spills: In the case of a large spill, evacuate the area immediately and contact your institution's environmental health and safety (EHS) office or emergency response team.

Step-by-Step Disposal Protocol

The disposal of 6-Oxa-1-azaspiro[3.4]octane hemioxalate must be managed as a hazardous waste stream. Do not dispose of this chemical down the drain or in regular trash.[4]

Step 1: Waste Segregation

  • Dedicate a specific, clearly labeled hazardous waste container for 6-Oxa-1-azaspiro[3.4]octane hemioxalate and any materials contaminated with it (e.g., weighing paper, contaminated gloves, etc.).

  • Due to its amine and oxalate nature, it is crucial to segregate this waste from other chemical waste streams, particularly strong acids and oxidizers, to prevent hazardous reactions.[2][3][4]

Step 2: Container Selection and Labeling

  • Use a container made of a material compatible with amines and oxalates. A high-density polyethylene (HDPE) container is generally suitable.

  • The container must be in good condition and have a secure, tight-fitting lid.

  • Label the container clearly with "Hazardous Waste," the full chemical name "6-Oxa-1-azaspiro[3.4]octane hemioxalate," and the associated hazard pictograms (e.g., harmful, corrosive).

Step 3: Waste Accumulation

  • Store the hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.

  • Keep the container closed at all times except when adding waste.

  • Do not overfill the container; a headspace of at least 10% should be left to accommodate expansion.[5]

Step 4: Final Disposal

  • Once the container is full, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[6][7]

  • Ensure all required waste disposal paperwork is completed accurately and accompanies the waste container.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 6-Oxa-1-azaspiro[3.4]octane hemioxalate.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_collection Waste Collection cluster_storage_disposal Storage & Final Disposal Start Start: Need to dispose of 6-Oxa-1-azaspiro[3.4]octane hemioxalate DonPPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->DonPPE WorkInHood Work in a Chemical Fume Hood DonPPE->WorkInHood SelectContainer Select a compatible, labeled hazardous waste container WorkInHood->SelectContainer SegregateWaste Segregate from incompatible waste (e.g., acids, oxidizers) SelectContainer->SegregateWaste PlaceInContainer Place waste in container SegregateWaste->PlaceInContainer SealContainer Securely seal the container PlaceInContainer->SealContainer StoreContainer Store in a designated satellite accumulation area SealContainer->StoreContainer ContactEHS Contact EHS or licensed waste disposal vendor StoreContainer->ContactEHS CompletePaperwork Complete all required waste disposal documentation ContactEHS->CompletePaperwork End End: Compliant Disposal CompletePaperwork->End

Caption: Disposal workflow for 6-Oxa-1-azaspiro[3.4]octane hemioxalate.

Regulatory Compliance

Disposal of 6-Oxa-1-azaspiro[3.4]octane hemioxalate is subject to local, state, and federal regulations.[3][8] It is the responsibility of the waste generator to ensure full compliance with all applicable laws. This guide provides a framework for best practices, but it is essential to consult your institution's specific waste management policies and the relevant regulatory bodies.

References

  • Sodium Oxalate. (2009, September 14).
  • Sodium oxalate. (2010, January 27).
  • SODIUM OXALATE AR - Loba Chemie. (n.d.).
  • sodium oxalate - Sdfine. (n.d.).
  • Sodium oxalate - SAFETY DATA SHEET. (2024, June 2).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • Amine Disposal For Businesses | Collect and Recycle. (2024, July 18).
  • Chemical Waste Disposal Guidelines. (n.d.).
  • Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. (n.d.).
  • Hill Brothers Chemical Company-Oxalic Acid. (n.d.).

Sources

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